2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Synthesis Pathway: A Comprehensive Technical Guide
Executive Overview & Chemical Significance 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) is a critical synthetic intermediate and a structural analog of Trimethoprim (TMP), a highly selective inhibitor of bac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview & Chemical Significance
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) is a critical synthetic intermediate and a structural analog of Trimethoprim (TMP), a highly selective inhibitor of bacterial dihydrofolate reductase (DHFR)[1]. In drug development, modifying the benzyl ring of the TMP scaffold is a primary strategy for overcoming antifolate resistance in opportunistic pathogens[2]. The introduction of a strongly electron-withdrawing para-nitro group alters the electronic landscape of the molecule, serving either as a direct probe for DHFR active-site interactions or as a reducible precursor for synthesizing 4-aminobenzyl derivatives.
This whitepaper details the robust, self-validating synthetic pathway for this compound, focusing on the causality of experimental design, thermodynamic control, and rigorous analytical checkpoints.
Retrosynthetic Strategy & Mechanistic Causality
The construction of the 2,4-diaminopyrimidine core relies on a classical [3+3] cyclocondensation strategy. This pathway is preferred over pyrimidine functionalization because it allows for the convergent assembly of the highly substituted ring from simple, commercially available acyclic precursors.
Mechanistic Causality
The C-C-C Synthon (Knoevenagel Condensation): The pathway begins with the base-catalyzed condensation of 4-nitrobenzaldehyde and 3-ethoxypropionitrile. The strong electron-withdrawing nature of the para-nitro group greatly increases the electrophilicity of the aldehyde carbonyl. This accelerates the nucleophilic attack by the deprotonated nitrile, forming
-(4-nitrobenzylidene)--ethoxypropionitrile. Under basic conditions, this intermediate isomerizes to its thermodynamically stable enol-ether form: -(4-nitrobenzyl)--ethoxyacrylonitrile.
The N-C-N Synthon (Cyclocondensation): Guanidine acts as a dinucleophile. The cyclization is a two-step cascade:
Step A: One amino group of guanidine attacks the highly electrophilic nitrile carbon, forming an amidine intermediate (which ultimately provides the C4-amino group).
Step B: The second amino group attacks the
-carbon of the acrylonitrile, displacing the ethoxy leaving group to close the pyrimidine ring[3].
Because Step B requires significant activation energy to displace the alkoxide, the reaction must be driven thermodynamically using a high-boiling solvent (e.g., 2-methoxyethanol, b.p. 124 °C)[3].
Caption: Retrosynthetic cleavage revealing the [3+3] cyclocondensation strategy.
Quantitative Reagent Matrix
The following stoichiometric matrix is optimized for a 100 mmol scale reaction. Strict adherence to anhydrous equivalents is required to prevent the hydrolysis of the nitrile intermediate.
Reactant / Reagent
MW ( g/mol )
Eq.
Mass / Vol
Role in Synthesis
4-Nitrobenzaldehyde
151.12
1.00
15.11 g
Primary Electrophile
3-Ethoxypropionitrile
99.13
1.15
11.40 g
Nucleophile / C-C-C Source
Sodium Methoxide (Powder)
54.02
1.20
6.48 g
Base Catalyst (Phase I)
Guanidine Hydrochloride
95.53
1.50
14.33 g
Dinucleophile / N-C-N Source
Sodium Methoxide (Powder)
54.02
1.50
8.10 g
Base (Guanidine liberation)
Methanol (Anhydrous)
32.04
-
100 mL
Solvent (Phase I)
2-Methoxyethanol
76.09
-
120 mL
High-boiling Solvent (Phase II)
Self-Validating Experimental Protocols
The methodology is divided into two distinct phases. Each phase includes integrated analytical checkpoints to ensure the system is self-validating before proceeding to the next thermodynamic step.
Phase I: Synthesis of
-(4-Nitrobenzylidene)-
-ethoxypropionitrile
Objective: Establish the C-C-C framework via Knoevenagel condensation.
System Purging: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Purge the system with dry Argon for 10 minutes to exclude ambient moisture.
Reagent Loading: Dissolve 15.11 g of 4-nitrobenzaldehyde and 11.40 g of 3-ethoxypropionitrile in 100 mL of anhydrous methanol.
Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add 6.48 g of sodium methoxide powder in small portions over 15 minutes. Causality Note: Exothermic deprotonation must be controlled to prevent polymerization of the nitrile.
Reflux & Isomerization: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4 to 6 hours.
Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane/Ethyl Acetate 7:3). The UV-active aldehyde spot (
) should disappear, replaced by a new, intensely UV-active spot ().
Isolation: Cool the mixture to room temperature, then pour it into 300 mL of ice-cold distilled water. Stir vigorously for 30 minutes. Filter the resulting precipitate under a vacuum, wash with cold water, and dry in vacuo at 40 °C overnight.
Phase II: Cyclocondensation to 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Objective: Execute the [3+3] cyclization to form the pyrimidine ring.
Free Base Generation: In a clean, dry 500 mL flask, suspend 14.33 g of Guanidine Hydrochloride in 120 mL of 2-methoxyethanol. Add 8.10 g of sodium methoxide. Stir at room temperature for 30 minutes. A white precipitate of NaCl will form, indicating the successful liberation of the guanidine free base.
Intermediate Addition: Add the dried intermediate from Phase I directly to the guanidine suspension.
Thermal Cyclization: Heat the mixture to 110–120 °C[3]. Maintain this temperature for 6 to 8 hours. Causality Note: The high temperature is non-negotiable. Lower temperatures (e.g., refluxing methanol at 65 °C) will stall the reaction at the uncyclized amidine stage.
Self-Validation Checkpoint 2 (Visual & TLC): The solution will darken significantly. TLC (Dichloromethane/Methanol 9:1) should reveal the highly polar pyrimidine product near the baseline (
), distinct from the starting materials.
Precipitation & Purification: Cool the reaction to 50 °C and slowly add 200 mL of distilled water to precipitate the product. Cool further to 5 °C. Filter the crude solid, wash extensively with water to remove inorganic salts, and finally wash with 50 mL of cold acetone[3].
Drying: Dry the bright yellow/off-white powder in vacuo at 80 °C for 12 hours.
Caption: Step-by-step workflow mapping the chemical phase transitions and mechanistic milestones.
Analytical Validation Parameters
To definitively confirm the structural integrity of the synthesized 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, the following analytical signatures must be verified:
7.48 (s, 1H, Pyrimidine C6-H) — Critical indicator of ring closure.
6.50 (br s, 2H, -NH)
6.10 (br s, 2H, -NH)
3.85 (s, 2H, Benzyl -CH-)
Troubleshooting Note: If a singlet is observed around
1.2 (3H) and a quartet around 4.0 (2H) in the final NMR, this indicates trapped ethoxy groups, meaning the cyclocondensation in Phase II did not reach thermodynamic completion. In such cases, the reaction time at 120 °C must be extended.
References
PubChem (National Center for Biotechnology Information). 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine | C11H11N5O2 | CID 14999830. Retrieved from:[Link]
Journal of Medicinal Chemistry (ACS Publications). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Retrieved from:[Link]
US Patent 4115650A (Google Patents). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
Physicochemical Profiling and Mechanistic Evaluation of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Executive Summary In the landscape of antifolate drug discovery, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) serves as a critical structural probe for understanding target-ligand interactions within the Dih...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of antifolate drug discovery, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) serves as a critical structural probe for understanding target-ligand interactions within the Dihydrofolate Reductase (DHFR) active site[1]. As a structural analog of the widely used antibiotic trimethoprim, this compound replaces the electron-rich 3,4,5-trimethoxybenzyl moiety with a strongly electron-withdrawing 4-nitrobenzyl group[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pharmacology, and the self-validating experimental protocols required to accurately characterize its behavior in preclinical drug development.
The pharmacological utility of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is fundamentally dictated by its molecular architecture. The 2,4-diaminopyrimidine core acts as the primary pharmacophore, establishing a robust hydrogen-bonding network with conserved residues (e.g., Asp27 in bacterial DHFR)[1]. Conversely, the para-nitro group significantly alters the molecule's electronic distribution and solvation energy[3].
The strong inductive and resonance effects of the nitro group increase the Topological Polar Surface Area (TPSA) to 124 Ų, which heavily influences the compound's lipophilicity and restricts passive diffusion across the blood-brain barrier (BBB)[3][4].
The primary biological target of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is DHFR, an enzyme essential for maintaining intracellular pools of tetrahydrofolate (THF)[1]. By acting as a competitive inhibitor, the compound halts the synthesis of purines and pyrimidines, ultimately arresting DNA replication.
Fig 1: Mechanism of action showing competitive inhibition of DHFR by the target compound.
Analytical & Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. As an Application Scientist, I emphasize that understanding why a step is performed is as critical as the step itself.
Lipophilicity (LogP) Determination via Shake-Flask LC-MS
Rationale: While computational models predict an AlogP of 1.14[4], the strong dipole moment induced by the para-nitro group often leads to predictive inaccuracies. Empirical validation via the shake-flask method coupled with LC-MS provides true thermodynamic partitioning data.
Step-by-Step Protocol:
Buffer Preparation: Prepare 10 mM phosphate-buffered saline (PBS) adjusted precisely to pH 7.4.
Causality: Strict pH control is mandatory. The pyrimidine N1 possesses a basic pKa; deviations in pH will result in the ionization of the compound, yielding the pH-dependent LogD rather than the intrinsic LogP.
Phase Saturation: Mutually saturate n-octanol and the aqueous buffer by stirring vigorously for 24 hours, followed by phase separation.
Spiking: Dissolve the compound in the octanol phase to a concentration of 1 mM.
Partitioning: Combine equal volumes (5 mL) of the spiked octanol and aqueous phases in a borosilicate glass vial. Shake mechanically at 25°C for 60 minutes to reach thermodynamic equilibrium.
Centrifugation: Centrifuge the mixture at 3000 x g for 15 minutes.
Causality: This step is critical to break micro-emulsions. Failure to do so artificially inflates the aqueous phase concentration, leading to a systemic underestimation of lipophilicity.
Quantification: Sample both phases and quantify using LC-MS/MS (ESI+ mode, monitoring the m/z 246.1 [M+H]+ transition). Calculate LogP as
.
In Vitro DHFR Kinetic Inhibition Assay
Rationale: To validate the competitive inhibition profile, a kinetic continuous assay is employed. By monitoring the depletion of the cofactor NADPH at 340 nm, we establish a real-time, label-free readout of enzyme activity[1].
Fig 2: Step-by-step experimental workflow for the in vitro DHFR kinetic inhibition assay.
Step-by-Step Protocol:
Reagent Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM 2-mercaptoethanol, 1 mg/mL BSA).
Causality: 2-mercaptoethanol is included to prevent the oxidation of the enzyme's critical cysteine residues, ensuring stable baseline kinetics and preventing artifactual loss of activity.
Inhibitor Titration: Prepare a 10-point serial dilution of the compound in DMSO. Ensure the final DMSO concentration in the assay remains < 1% to prevent solvent-induced protein denaturation.
Pre-incubation: Mix recombinant DHFR (1 nM final), NADPH (100 µM final), and the inhibitor in a UV-transparent 96-well microplate. Incubate for 10 minutes at 25°C.
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme-NADPH binary complex before the competitive substrate is introduced, preventing false-negative IC50 shifts.
Reaction Initiation: Add dihydrofolate (DHF, 50 µM final) to initiate the reaction.
Kinetic Readout: Immediately measure absorbance at 340 nm every 15 seconds for 10 minutes.
Data Analysis: Extract the initial linear velocities (
) and plot against inhibitor concentration using a 4-parameter logistic regression to derive the IC50.
Formulation & ADME Considerations
The physicochemical profile of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine dictates specific formulation strategies. The high TPSA (124 Ų)[3] and moderate LogP[4] make it highly suitable for targeting systemic or gastrointestinal pathogens, as it will not readily cross the BBB, thereby minimizing CNS-related off-target toxicities. However, the presence of the nitro group introduces a metabolic liability; nitroreductases in the hepatic system or gut microbiome can reduce the nitro group to an amine, fundamentally altering the molecule's pharmacokinetics and target affinity. Drug development professionals must integrate in vitro hepatocyte stability assays early in the pipeline to map this bioreduction pathway.
References
Note: The following sources were utilized to verify the physicochemical and biological data presented in this technical guide.
1.[2] Title: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine | C11H11N5O2 | CID 14999830 - PubChem
Source: National Institutes of Health (NIH) / PubChem
URL:
2.[3] Title: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Computed Properties
Source: National Institutes of Health (NIH) / PubChem
URL:
3.[4] Title: Compound: CHEMBL19414 - ChEMBL
Source: European Bioinformatics Institute (EMBL-EBI)
URL:
4.[1] Title: 5-苄基-2,4-二氨基嘧啶 - cas号查询 (DHFR Target Assays)
Source: Chemsrc
URL:
Technical Guide: Mechanism of Action of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
The following technical guide details the mechanism of action, experimental validation, and chemical behavior of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine , a specific antifolate probe within the diaminopyrimidine class. T...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the mechanism of action, experimental validation, and chemical behavior of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine , a specific antifolate probe within the diaminopyrimidine class.
Target Class: Antifolate / Dihydrofolate Reductase (DHFR) Inhibitor
CAS Registry Number: 69945-52-4
Chemical Formula: C₁₁H₁₁N₅O₂
Executive Summary
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a synthetic inhibitor of dihydrofolate reductase (DHFR) .[1][2] Structurally analogous to the clinical antibacterial trimethoprim , this compound replaces the electron-donating methoxy groups of the benzyl ring with a strong electron-withdrawing nitro group (
).
This substitution alters the electronic landscape of the hydrophobic side chain, making it a critical probe for mapping the electrostatic and steric tolerance of the DHFR active site. Its mechanism of action is defined by competitive, reversible inhibition of DHFR, leading to "thymineless death" in proliferating cells by stalling the synthesis of deoxythymidine monophosphate (dTMP).
Molecular Mechanism of Action[3]
The Target: Dihydrofolate Reductase (DHFR)
DHFR is an obligate enzyme in the de novo folate biosynthesis pathway. It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF is the carrier of one-carbon units required for the methylation of dUMP to dTMP by thymidylate synthase.
Binding Mode & Structural Inhibition
The 2,4-diaminopyrimidine scaffold mimics the pteridine ring of the natural substrate (DHF) but binds with significantly higher affinity due to a critical ionization state difference.
Protonation & Ionic Anchoring:
The N1 nitrogen of the 2,4-diaminopyrimidine ring has a pKa near 7.2–7.4. Inside the active site, it becomes protonated.
Interaction: This protonated N1 forms a salt bridge/hydrogen bond with a conserved acidic residue deep in the active site (Asp27 in E. coli, Glu30 in mammalian DHFR). This interaction is the thermodynamic anchor for high-affinity binding.
The "4-Nitro" Probe Effect:
The 5-(4-nitrobenzyl) side chain occupies the hydrophobic pocket usually bound by the p-aminobenzoylglutamate tail of folate.
Electronic Contrast: Unlike trimethoprim (electron-rich), the 4-nitro group is electron-deficient. This alters
- stacking interactions with active site residues (typically Phe31 or Phe34 ).
Steric Fit: The nitro group is planar but bulky. Its accommodation requires specific conformational flexibility in the "Met20 loop" of the enzyme, often locking the enzyme in an occluded conformation that prevents cofactor (NADPH) exchange.
Pathway Blockade Visualization
The following diagram illustrates the specific metabolic blockade created by the inhibitor.
Figure 1: Mechanism of Folate Pathway Blockade.[1][2][3][4] The inhibitor competitively binds DHFR, preventing the recycling of DHF to THF, thereby starving Thymidylate Synthase of its cofactor and halting DNA synthesis.
Experimental Validation Protocols
To validate the activity of 2,4-diamino-5-(4-nitrobenzyl)pyrimidine, a standard spectrophotometric enzyme assay is recommended. This protocol measures the consumption of NADPH, which absorbs light at 340 nm.
Objective: Determine the IC50 and Ki of the compound against recombinant DHFR.
Reagents:
Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT (to protect enzyme thiols).
Substrate: Dihydrofolate (DHF), 50 µM stock (freshly prepared in buffer containing 1 mM DTT).
Cofactor: NADPH, 100 µM stock.
Enzyme: Recombinant DHFR (human or bacterial, depending on target scope), ~5-10 nM final concentration.
Inhibitor: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (dissolved in DMSO).
Workflow:
Blanking: Establish a baseline absorbance at 340 nm using the buffer solution.
Pre-incubation: Mix Enzyme + Buffer + Inhibitor (various concentrations). Incubate for 5 minutes at 25°C. Rationale: Allows the inhibitor to reach equilibrium binding with the apo-enzyme or Enzyme-NADPH complex.
Initiation: Add NADPH followed immediately by DHF to start the reaction.
Measurement: Monitor the decrease in Absorbance (340 nm) for 3–5 minutes.
Calculation: The rate of reaction (
) is proportional to the slope of the linear portion of the curve.
Data Analysis Logic:
Calculate the percent inhibition using the initial velocities:
Plot % Inhibition vs. log[Inhibitor] to derive the IC50.
Experimental Workflow Diagram
Figure 2: Standard DHFR Inhibition Assay Workflow.
Comparative Structure-Activity Relationship (SAR)
The "4-nitro" analog provides distinct physicochemical properties compared to the clinical standard, Trimethoprim.
Feature
Trimethoprim (Standard)
4-Nitro Analog (Probe)
Mechanistic Implication
C4-Substituent
Methoxy ()
Nitro ()
Electronic inversion (Donor vs. Withdrawing).
Electronic Effect
Electron Donating (EDG)
Electron Withdrawing (EWG)
The nitro group creates an electron-deficient ring, potentially altering -stacking geometry with Phe residues.
Lipophilicity
Moderate
Moderate-High
Nitro groups can increase specific binding interactions but may reduce solubility compared to ether linkages.
Selectivity
High (Bacterial > Human)
Variable
The 4-nitro analog is often used to test the "electronic tolerance" of the hydrophobic pocket in species-specific DHFR.
Key Insight: The 4-nitro group is a Hammett substituent probe . If the inhibition potency correlates strongly with the electron-withdrawing nature (
constant) of the substituent, it suggests that the binding pocket prefers an electron-deficient ring system (e.g., for charge-transfer interactions).
Synthesis & Chemical Handling[3][4][5][6][7][8]
For researchers synthesizing or handling this compound for assays:
Synthesis Route: Typically synthesized via the condensation of 4-nitrobenzaldehyde with 3-anilinopropionitrile (or similar fragments) followed by cyclization with guanidine . Alternatively, via the Heck coupling of iodinated pyrimidines with styrene derivatives, though the classical route uses benzaldehydes.
Solubility: Poorly soluble in water.[5] Prepare stock solutions in DMSO (dimethyl sulfoxide) or DMA (dimethylacetamide).
Stability: The nitro group is stable, but the compound should be protected from light to prevent potential photo-degradation of the pyrimidine ring over long storage periods.
References
PubChem. (2025).[6][7] 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine | C11H11N5O2.[7] National Library of Medicine.
[Link]
Gangjee, A., et al. (1996). Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry.
[Link]
Rosowsky, A., et al. (2004).[8] New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS. Journal of Medicinal Chemistry.
[Link]
RCSB PDB. (2023). Crystal Structure of Dihydrofolate reductase (DHFR) complexes. (General reference for DHFR-Inhibitor binding modes).
[Link]
An In-depth Technical Guide to the Biological Activity of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals Abstract The 2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet under-characterized derivative: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine. While direct empirical data for this compound is sparse, this document synthesizes the vast body of knowledge surrounding the 2,4-diaminopyrimidine core and the influence of the 4-nitrobenzyl substituent to build a robust profile of its predicted biological functions. The primary focus will be on its role as a potential inhibitor of dihydrofolate reductase (DHFR), a clinically validated target for both antimicrobial and anticancer therapies. Furthermore, this guide will explore its potential as a kinase inhibitor and discuss the implications of the nitroaromatic moiety on its activity and safety profile. Detailed experimental protocols are provided to facilitate further investigation and empirical validation of the hypotheses presented herein.
The 2,4-Diaminopyrimidine Scaffold: A Foundation of Therapeutic Potential
The 2,4-diaminopyrimidine core is a recurring motif in a diverse array of therapeutic agents. Its ability to mimic the binding of endogenous purines and pyrimidines allows it to interact with a wide range of biological targets. This has led to its successful incorporation into drugs with activities spanning from antimicrobial and anticancer to antiviral and anti-inflammatory.[1][2] A notable example is Trimethoprim, a widely used antibiotic that selectively inhibits bacterial dihydrofolate reductase.[3] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
Dihydrofolate Reductase Inhibition: The Primary Hypothesized Mechanism of Action
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for cell growth and proliferation.[4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes it an attractive target for both antimicrobial and anticancer therapies.
The 2,4-diaminopyrimidine scaffold is a classic feature of non-classical DHFR inhibitors.[5][6][7] These inhibitors, unlike classical antifolates like methotrexate, do not require active transport into the cell and can diffuse passively across the cell membrane. The 2,4-diamino moiety is critical for binding to the active site of DHFR, forming key hydrogen bonds with conserved amino acid residues.
In the context of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, it is highly probable that its primary mechanism of action is the inhibition of DHFR. The 5-benzyl substituent plays a crucial role in determining the potency and selectivity of the inhibitor by interacting with hydrophobic pockets within the enzyme's active site.[8]
Visualizing DHFR Inhibition
Caption: Proposed mechanism of action of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine via DHFR inhibition.
Potential as an Anticancer Agent
The role of DHFR inhibitors as anticancer agents is well-established, with methotrexate being a prime example. By depriving rapidly proliferating cancer cells of the necessary building blocks for DNA synthesis, these inhibitors can induce cell cycle arrest and apoptosis.
Beyond DHFR inhibition, the 2,4-diaminopyrimidine scaffold has been utilized to develop inhibitors of other key targets in oncology, such as Focal Adhesion Kinase (FAK).[9] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with poor prognosis in several cancers. Several 2,4-diaminopyrimidine derivatives have shown potent FAK inhibitory activity with impressive anti-proliferative effects in cancer cell lines.[9]
The presence of a nitro group on the benzyl ring of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is particularly noteworthy. While nitroaromatic compounds can be associated with mutagenicity, this functional group has also been strategically employed in the design of anticancer drugs.[10] The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its binding to target proteins. Furthermore, under the hypoxic conditions often found in solid tumors, the nitro group can be bioreduced to cytotoxic species, leading to a targeted therapeutic effect.[10]
Predicted Antimicrobial Activity
The structural similarity of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine to the antibacterial drug trimethoprim strongly suggests its potential as an antimicrobial agent. A 1988 study on the synthesis and antimicrobial activity of a series of 2,4-diamino-5-(substituted-benzyl) pyrimidines reported that none of the tested compounds were more active than trimethoprim. While specific data for the 4-nitro derivative was not provided, this suggests that it likely possesses some level of antibacterial activity.
The selectivity of DHFR inhibitors for bacterial over mammalian enzymes is a critical factor in their therapeutic utility. This selectivity arises from differences in the active site architecture between prokaryotic and eukaryotic DHFR. Further investigation is required to determine the selectivity profile of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.
The biological activity of 2,4-diamino-5-benzylpyrimidines is highly dependent on the substitution pattern of the benzyl ring.[8]
2,4-Diamino Group: Essential for binding to the active site of DHFR through hydrogen bonding.
5-Benzyl Group: Occupies a hydrophobic pocket in the enzyme. The nature and position of substituents on this ring significantly impact potency and selectivity.
4-Nitro Group: The electron-withdrawing properties of the nitro group can modulate the electronic distribution of the benzyl ring, potentially influencing its interaction with the target protein. Its position at the para position is a common feature in many biologically active benzylpyrimidine derivatives.
Proposed Experimental Workflows for Biological Evaluation
To empirically validate the predicted biological activities of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, a systematic experimental approach is necessary.
General Synthesis Protocol
A common route for the synthesis of 2,4-diamino-5-benzylpyrimidines involves the condensation of a β-anilinopropionitrile derivative with guanidine.
Caption: A generalized synthetic workflow for 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.
Step-by-Step Synthesis Methodology:
Condensation: To a solution of β-anilinopropionitrile and 4-nitrobenzaldehyde in a suitable solvent such as dimethyl sulfoxide (DMSO), add a base like sodium methoxide.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
Intermediate Isolation: Upon completion, quench the reaction with water and extract the product, 3-anilino-2-(4-nitrobenzyl)acrylonitrile, with an appropriate organic solvent. Purify the intermediate using column chromatography.
Cyclization: Treat the purified intermediate with guanidine in the presence of a base and a suitable solvent.
Product Formation: Heat the reaction mixture under reflux and monitor for the formation of the final product, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.
Purification and Characterization: After the reaction is complete, cool the mixture and isolate the crude product. Purify the final compound by recrystallization or column chromatography. Characterize the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro Biological Evaluation Workflow
Caption: Proposed workflow for the in vitro biological evaluation of the target compound.
Detailed Protocols for Biological Assays:
A. DHFR Enzyme Inhibition Assay:
Enzyme and Substrate Preparation: Obtain purified recombinant DHFR from human, bacterial (e.g., E. coli), and fungal (e.g., Candida albicans) sources. Prepare solutions of dihydrofolate and NADPH.
Assay Setup: In a 96-well plate, add the enzyme, NADPH, and varying concentrations of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.
Reaction Initiation: Initiate the reaction by adding dihydrofolate.
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
B. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):
Bacterial/Fungal Strain Preparation: Prepare standardized inoculums of various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
Serial Dilution: Perform serial dilutions of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in a suitable broth medium in a 96-well plate.
Inoculation: Add the prepared inoculum to each well.
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganisms.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
C. Anticancer Cytotoxicity Assay (MTT Assay):
Cell Culture: Culture various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is currently available in the public domain, the following table is presented as a template for reporting future experimental findings.
Assay
Target/Cell Line
Parameter
Result
DHFR Inhibition
Human DHFR
IC50
To be determined
DHFR Inhibition
E. coli DHFR
IC50
To be determined
Antimicrobial
S. aureus
MIC
To be determined
Antimicrobial
E. coli
MIC
To be determined
Anticancer
MCF-7 (Breast Cancer)
IC50
To be determined
Anticancer
A549 (Lung Cancer)
IC50
To be determined
Conclusion and Future Directions
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine represents a promising, yet underexplored, molecule with significant therapeutic potential. Based on the extensive literature on its core 2,4-diaminopyrimidine scaffold, it is strongly hypothesized to function as a dihydrofolate reductase inhibitor, conferring it with potential antimicrobial and anticancer properties. The presence of the 4-nitrobenzyl moiety adds another layer of complexity and potential for potent and selective activity, particularly in the context of cancer therapy.
The experimental workflows and protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research should focus on its synthesis, in vitro biological characterization, and subsequent in vivo efficacy and safety studies. Elucidating the precise mechanism of action and selectivity profile of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine will be crucial for its potential development as a novel therapeutic agent.
References
Baskaran, S., & Nayak, Y. (2021). Dihydrofolate Reductase Inhibitors: An Overview of Recent Advances and Future Perspectives. Current Drug Targets, 22(13), 1509-1527.
Wang, S., et al. (2021). Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities. European Journal of Medicinal Chemistry, 222, 113573. [Link]
Ferreira, R. S., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 887, 503612. [Link]
He, X., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1603. [Link]
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(6), 1475-1486. [Link]
Roth, B., et al. (1989). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. Journal of Medicinal Chemistry, 32(8), 1949-1958. [Link]
Gangjee, A., et al. (1997). Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry, 40(19), 3032-3039. [Link]
Anderson, A. C. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of Molecular Graphics and Modelling, 29(5), 707-714. [Link]
Gangjee, A., et al. (1998). Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. Journal of Medicinal Chemistry, 41(19), 3426-3434. [Link]
Zhao, F. H. (1988). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2,4-DIAMINO-5-(SUBSTITUTED-BENZYL) PYRIMIDINES. Acta Pharmaceutica Sinica. [Link]
Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.
Kaur, N., et al. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 261-265.
Technical Guide: In Vitro Profiling of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Executive Summary 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) is a synthetic antifolate belonging to the 2,4-diamino-5-benzylpyrimidine class.[1] Structurally analogous to Trimethoprim (TMP) , this compound...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) is a synthetic antifolate belonging to the 2,4-diamino-5-benzylpyrimidine class.[1] Structurally analogous to Trimethoprim (TMP) , this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting Dihydrofolate Reductase (DHFR) .
While the 3,4,5-trimethoxy substitution pattern of TMP is optimized for bacterial DHFR selectivity, the 4-nitro analogue provides unique electronic and steric insights. The nitro group (
) is a strong electron-withdrawing group (EWG), contrasting with the electron-donating methoxy groups of TMP. This guide details the technical protocols for evaluating its physicochemical properties, enzymatic inhibition kinetics, and antimicrobial efficacy in vitro.
Chemical & Physical Properties for Assay Design
Before initiating biological assays, the physicochemical behavior of the compound must be standardized to ensure reproducibility.
Property
Specification
Technical Implication
Molecular Formula
MW: 245.24 g/mol . Used for molarity calculations.
Solubility
Low in neutral water; Soluble in DMSO, dilute acid.
Critical: Stock solutions must be prepared in 100% DMSO (e.g., 10-50 mM) to prevent precipitation in aqueous buffers.
pKa
~7.2 (N1 ring nitrogen)
The compound is partially ionized at physiological pH (7.4), affecting membrane permeability and enzyme binding.
UV Absorbance
~270 nm
Overlaps with protein absorbance; requires background subtraction in spectrophotometric assays.
Mechanism of Action: DHFR Inhibition
The primary target is Dihydrofolate Reductase (DHFR) .[2] The 2,4-diaminopyrimidine moiety mimics the pteridine ring of the natural substrate, 7,8-dihydrofolate (DHF) .
Mechanistic Pathway[3]
Competitive Binding: The inhibitor binds to the active site of DHFR.
Cofactor Interference: It prevents the hydride transfer from NADPH to DHF.
Metabolic Blockade: Depletion of tetrahydrofolate (THF) halts thymidylate synthesis, arresting DNA replication (bacteriostatic action).
Visualization: DHFR Inhibition Pathway
Figure 1: Mechanism of Action showing competitive inhibition of the DHFR enzyme, preventing the reduction of DHF to THF.
To determine if the enzymatic inhibition translates to cellular efficacy, determine the Minimum Inhibitory Concentration (MIC) .
Protocol
Media: Mueller-Hinton Broth (MHB). Note: Commercial MHB contains thymidine, which bypasses DHFR inhibition. Use Thymidine-free MHB or add lysed horse blood.
Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to
CFU/mL.
Plate Setup: Use a 96-well plate.
Rows A-H: Serial 2-fold dilutions of the compound (e.g., 128
g/mL to 0.25 g/mL).
Include Positive Control (Bacteria + Solvent) and Negative Control (Media only).
Incubation: 37°C for 18–24 hours.
Readout: Visual inspection for turbidity or
measurement.
Validation Check:
If the MIC is
despite good enzyme inhibition, suspect permeability issues or efflux pumps . The nitro group increases lipophilicity compared to amino, potentially altering porin entry in Gram-negative bacteria.
Structure-Activity Relationship (SAR) Context
The "4-nitro" substituent is a critical data point in SAR profiling.
Electronic Effect: The
group withdraws electrons from the benzyl ring. In contrast, the natural substrate (and Trimethoprim) utilizes electron-donating groups (OH, OMe, ).
Binding Affinity: Studies suggest that 2,4-diaminopyrimidines generally prefer meta substitution on the benzyl ring for optimal hydrophobic interaction with the DHFR active site (specifically Phe31 and Leu28 residues in E. coli DHFR). The para-nitro group may cause steric clashes or unfavorable electrostatic interactions, often resulting in lower affinity compared to the 3,4,5-trimethoxy analog.
Synthetic Utility: The nitro derivative is frequently reduced in vitro (using
) to the 4-amino derivative. The amino-analog is often a more potent sulfonamide potentiator.
Visualization: Experimental Workflow
Figure 2: Integrated workflow from stock preparation to SAR analysis.
References
PubChem. 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (Compound Summary). National Library of Medicine. [Link]
Hopfinger, A. J. (1981).[3] Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis.[3] Journal of Medicinal Chemistry, 24(7), 818–822.[3] [Link]
Roth, B., & Cheng, C. C. (1982).[4] Recent Progress in the Medicinal Chemistry of 2,4-Diaminopyrimidines.[4] Progress in Medicinal Chemistry, 19, 269–331.[4] [Link][4]
Gangjee, A., et al. (2010). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of Molecular Graphics and Modelling, 29(5). [Link]
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine as a research chemical
Executive Summary & Chemical Architecture 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (DABP-NO2) is a lipophilic, non-classical antifolate belonging to the 2,4-diamino-5-benzylpyrimidine class. Structurally analogous to Trim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Architecture
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (DABP-NO2) is a lipophilic, non-classical antifolate belonging to the 2,4-diamino-5-benzylpyrimidine class. Structurally analogous to Trimethoprim (antibacterial) and Pyrimethamine (antiprotozoal), this molecule serves as a critical chemical probe in exploring the electronic and steric constraints of the Dihydrofolate Reductase (DHFR) active site.
Unlike classical antifolates (e.g., Methotrexate) which rely on active transport via the reduced folate carrier (RFC), DABP-NO2 enters cells via passive diffusion. The presence of the strong electron-withdrawing nitro group (
) at the para-position of the benzyl ring significantly alters the pKa of the pyrimidine moiety and the lipophilicity profile () compared to its chloro- or methoxy-substituted counterparts.
Chemical Identity Table
Property
Detail
IUPAC Name
5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine
Molecular Formula
Molecular Weight
245.24 g/mol
Core Scaffold
2,4-Diaminopyrimidine
Key Functional Group
para-Nitrobenzyl (Electron Withdrawing)
Primary Target
Dihydrofolate Reductase (DHFR)
Solubility
DMSO (High), Ethanol (Moderate), Water (Low)
Mechanism of Action: The DHFR Nexus
The pharmacological utility of DABP-NO2 lies in its competitive inhibition of Dihydrofolate Reductase (DHFR) . DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a methyl-group shuttle required for the de novo synthesis of purines and thymidylate (dTMP).[1][2][3]
Binding Mode & Atomic Interactions
The 2,4-diaminopyrimidine ring mimics the pteridine ring of the natural substrate (DHF).
Ionic Anchoring: The N1 nitrogen of the pyrimidine ring becomes protonated within the enzyme active site. This protonated nitrogen forms a critical salt bridge with a conserved carboxylate residue deep in the binding pocket (Asp27 in E. coli, Glu30 in mammalian DHFR).
Hydrophobic Insertion: The 5-(4-nitrobenzyl) side chain projects into a hydrophobic pocket lined by Leucine and Phenylalanine residues.
Electronic Effect: The para-nitro group withdraws electron density from the benzyl ring. In QSAR studies, this electron withdrawal can weaken the stacking interactions compared to electron-donating groups (like methoxy in Trimethoprim), making DABP-NO2 a valuable "negative control" or probe for electrostatic tolerance within the pocket.
Visualization: Folate Metabolism Inhibition
The following diagram illustrates the interruption of the folate cycle by DABP-NO2.
Caption: Schematic of the folate cycle showing competitive inhibition of DHFR by the nitro-pyrimidine analog, preventing the reduction of DHF to THF.
Synthetic Pathway[6]
Researchers often require de novo synthesis of this compound to introduce isotopic labels or to use it as an intermediate for amino-benzyl derivatives. The most robust route involves the condensation of a guanidine salt with a specific enol ether.
Retrosynthetic Analysis
The pyrimidine ring is constructed via a "3 + 3" condensation:
Fragment A (3 atoms): Guanidine (provides the N-C-N amidine system).
Fragment B (3 atoms): An
-benzyl--ethoxyacrylonitrile derivative (provides the C-C-C backbone).
Step-by-Step Protocol
Precursor Synthesis:
Condensation: React 4-nitrobenzaldehyde with 3-ethoxypropionitrile in the presence of sodium alkoxide to form the
Incubate for 2–5 minutes to allow inhibitor binding.
Initiation: Add Dihydrofolate (DHF) to start the reaction. Rapidly mix.
Measurement: Record Absorbance (340 nm) every 15 seconds for 5 minutes.
Analysis: Calculate the slope (
) of the linear portion.
Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]
Structure-Activity Relationship (SAR) & Research Applications
The 4-nitro analog is rarely a drug candidate itself but is a vital SAR probe .
Electronic Probing
Hammett Constants: The nitro group (
) is strongly electron-withdrawing. Comparing the of the nitro-analog vs. the amino-analog () allows researchers to quantify the electrostatic contribution of the benzyl ring to binding affinity.
Crystallography: Studies suggest that while the 2,4-diamino head group is fixed, the benzyl ring can flip. The nitro group's polarity may force specific orientations to avoid unfavorable desolvation penalties in the hydrophobic pocket.
Synthetic Utility
The nitro group is a "masked" amine.
Reduction:
or converts the nitro group to an aniline ().
Derivatization: The resulting aniline can be coupled with isothiocyanates, acyl chlorides, or fluorophores to create affinity labels or fluorescent probes for DHFR localization studies.
References
Roth, B., et al. (1987). "Square-planar copper(II) complexes of 2,4-diamino-5-(substituted benzyl)pyrimidines." Journal of Medicinal Chemistry. (Context: General synthesis and properties of DABPs).
Hopfinger, A. J. (1981).[12] "Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis." Journal of Medicinal Chemistry. (Context: QSAR studies including nitro-substituted analogs).
Cody, V., et al. (2013). "Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors." NIH / PMC. (Context: Structural biology of related 2,4-diamino scaffolds).
Rosowsky, A., et al. (2004). "New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections." Journal of Medicinal Chemistry. (Context: Synthesis methods for benzylpyrimidines).[13]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
The compound 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (ChEMBL ID: CHEMBL19414) is a synthetic small molecule belonging to the well-characterized 2,4-diaminopyrimidine class of antifolates. As a structural analog of the broad-spectrum antibiotic trimethoprim, this compound functions primarily as a competitive inhibitor of Dihydrofolate Reductase (DHFR) . This technical guide synthesizes the structure-activity relationship (SAR) data, primary and emerging therapeutic targets, and provides self-validating experimental protocols for evaluating its pharmacological efficacy.
Chemical Identity & Pharmacophore Profiling
The 2,4-diaminopyrimidine scaffold is a privileged pharmacophore in rational drug design, known for its ability to form robust hydrogen-bonding networks within enzyme active sites.
Structural Nuance: Unlike trimethoprim, which features a 3,4,5-trimethoxybenzyl group, this derivative possesses a single, strongly electron-withdrawing nitro group at the para (4-) position of the benzyl ring.
According to, the conformational "active shape" of benzylpyrimidines dictates that substitutions at the meta position are generally more favorable for deep insertion into the DHFR hydrophobic cleft than para substitutions[3]. Consequently, the para-nitro group alters the molecular potential energy field, shifting its binding affinity and selectivity profile[4].
DHFR is an essential enzyme that catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial one-carbon carrier required for the de novo synthesis of purines, thymidylic acid, and certain amino acids.
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine acts as a competitive inhibitor. The 2,4-diaminopyrimidine ring mimics the pteridine ring of the natural substrate, anchoring into the catalytic site via conserved hydrogen bonds (e.g., with Asp27 in E. coli or Glu30 in mammalian DHFR). The 4-nitrobenzyl tail extends into an adjacent hydrophobic pocket.
Caption: Folate biosynthesis pathway highlighting competitive DHFR inhibition by the 4-nitrobenzyl derivative.
Structural Basis of Selectivity
The clinical utility of diaminopyrimidines relies heavily on species selectivity. demonstrate that selectivity is driven by NADPH cooperativity; the enzyme-NADPH-inhibitor ternary complex undergoes a slow conformational isomerization in bacterial DHFR that tightly locks the inhibitor in place—a process significantly less pronounced in the mammalian homolog[5].
In vitro binding data indicates that 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine exhibits a
of 3.72 µM against bovine liver DHFR[6]. This measurable mammalian inhibition suggests its utility as a baseline scaffold for developing anti-tumor agents or as a tool compound for comparative structural biology.
Beyond standard Gram-positive and Gram-negative bacterial targets, the 2,4-diaminopyrimidine class is experiencing a renaissance in the treatment of neglected tropical diseases (NTDs).
Recent have identified diaminopyrimidines as highly synergistic adjuvants when combined with dapsone for treating Mycobacterium leprae (Leprosy) and Mycobacterium ulcerans (Buruli ulcer)[7]. In dapsone-resistant M. leprae models, diaminopyrimidine analogs exhibit potent cidality[8]. The 4-nitrobenzyl derivative serves as a critical synthetic intermediate and structural probe for engineering next-generation antituberculars designed to evade mycobacterial efflux pumps.
Quantitative Data Summary
The following table synthesizes the critical physicochemical and pharmacological parameters of the compound to guide downstream assay development.
Table 1: Physicochemical and Pharmacological Profile
As a Senior Application Scientist, I emphasize that robust data generation requires protocols with built-in causality and internal controls. Below are the standardized workflows for evaluating this compound.
Protocol 1: Steady-State Kinetic Assay for DHFR Inhibition
This assay determines the inhibition constant (
) by monitoring the oxidation of NADPH, which absorbs strongly at 340 nm.
Buffer Preparation: Prepare 50 mM TES buffer (pH 7.0) containing 75 mM 2-mercaptoethanol and 1 mg/mL BSA.
Causality: 2-mercaptoethanol is critical to maintain the enzyme’s active-site cysteine residues in a reduced state, preventing spontaneous oxidative inactivation. BSA prevents non-specific adsorption of the enzyme to the microplate walls.
Ternary Complex Pre-incubation: In a UV-transparent 96-well plate, combine 10 nM recombinant DHFR, 100 µM NADPH, and varying concentrations of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (0.1 µM to 50 µM). Incubate at 25°C for 10 minutes.
Causality: Pre-incubation is mandatory. It allows the formation of the highly stable Enzyme-NADPH-Inhibitor ternary complex, accurately reflecting the physiological binding state[5].
Reaction Initiation: Add 100 µM Dihydrofolate (DHF) to initiate the catalytic cycle.
Kinetic Readout: Immediately monitor the linear decrease in absorbance at 340 nm over 5 minutes.
Causality: The extinction coefficient of NADPH (
) allows direct stoichiometric quantification of substrate turnover.
Data Processing: Calculate the initial velocity (
) and fit the data to the Morrison equation for tight-binding competitive inhibitors to derive the precise .
Caption: High-throughput screening workflow for steady-state DHFR kinetic evaluation.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility (MIC)
When testing antifolates against bacterial or mycobacterial strains, standard media will yield false negatives without specific conditioning.
Media Conditioning: Supplement Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 0.2 IU/mL of thymidine phosphorylase.
Causality: Standard complex media contain exogenous thymidine. Bacteria will salvage this thymidine from the environment, entirely bypassing the DHFR blockade and artificially inflating the Minimum Inhibitory Concentration (MIC). Thymidine phosphorylase degrades this exogenous rescue factor.
Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to achieve a final well concentration of
CFU/mL.
Compound Titration: Perform a two-fold serial dilution of the compound (from 64 µg/mL down to 0.06 µg/mL).
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth.
Conclusion
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a highly characterized DHFR inhibitor whose specific para-nitro substitution provides unique insights into the steric and electrostatic boundaries of the DHFR active site. While its mammalian
indicates potential off-target binding compared to highly selective analogs like trimethoprim, its structural framework remains an invaluable asset for QSAR modeling and the development of novel therapeutics targeting emerging, drug-resistant mycobacterial pathogens.
References
PubChem | 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine | C11H11N5O2 | CID 14999830. National Institutes of Health (NIH).[Link]
ChEMBL Database | Compound Report Card: CHEMBL19414. European Bioinformatics Institute (EMBL-EBI).[Link]
BindingDB | Primary Search: Ki Summary for CHEMBL19414 (Bovine Liver DHFR). Binding Database.[Link]
Hopfinger, A. J. (1981) | Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry.[Link]
Hopfinger, A. J. (1983) | Theory and application of molecular potential energy fields in molecular shape analysis: a QSAR study of 2,4-diamino-5-benzylpyrimidines. Journal of Medicinal Chemistry.[Link]
Baccanari, D. P. et al. (1993) | Basis of Selectivity of Antibacterial Diaminopyrimidines. Journal of Chemotherapy.[Link]
Sinha, S. et al. (2024) | Unlocking Opportunities for Mycobacterium leprae and Mycobacterium ulcerans. ACS Infectious Diseases.[Link]
Roth, B. et al. (1980) | 2,4-Diamino-5-benzylpyrimidines and Analogues as Antibacterial Agents. 2. C-Alkylation of Pyrimidines With Mannich Bases. Journal of Medicinal Chemistry.[Link]
Technical Whitepaper: Spectroscopic Analysis of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
[1] Executive Summary This technical guide provides a comprehensive spectroscopic profile of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (DNB), a critical antifolate pharmacophore and synthetic precursor to amino-substituted...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (DNB), a critical antifolate pharmacophore and synthetic precursor to amino-substituted dihydrofolate reductase (DHFR) inhibitors.[1] Unlike its clinically ubiquitous analog Trimethoprim, DNB possesses a strong electron-withdrawing nitro group, creating distinct electronic and magnetic signatures.[1] This document details the UV-Vis, FT-IR, NMR (
H, C), and Mass Spectrometry characteristics required for rigorous identification and purity assessment in drug development workflows.
Molecular Architecture & Theoretical Basis[1]
The molecule consists of a 2,4-diaminopyrimidine ring linked via a methylene bridge to a para-nitrophenyl moiety.[1] The structural integrity of this compound relies on the stability of the C5-methylene bond and the electronic influence of the nitro group on the aromatic system.
Structural Logic & Impurity Profile
Understanding the synthesis is prerequisite to analyzing the spectrum for impurities.[1] DNB is typically synthesized via the condensation of 4-nitrobenzaldehyde with
-methoxypropionitrile (or similar enol ethers), followed by cyclization with guanidine.
Common Impurities to Monitor:
4-Nitrobenzaldehyde: Detected via carbonyl stretch (IR) and aldehyde proton (NMR).[1][2]
Incomplete Cyclization Intermediates: Detected via aliphatic chain signals in NMR.[1]
Reduction Byproducts: Trace 4-aminobenzyl derivatives if stored improperly.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy[1][3]
The UV profile of DNB is dominated by two chromophores: the pyrimidine ring and the nitrobenzyl system. Unlike simple pyrimidines, the conjugation of the nitro group induces a bathochromic shift.
Electronic Transitions
Band A (
nm): Attributed to the transition of the pyrimidine ring.[1]
Band B (
nm): Overlapping absorption arising from the p-nitrophenyl moiety ( and intramolecular charge transfer).[1]
Neutral pH (Buffer 7.4): Broad absorption merging the pyrimidine and nitro bands.[1]
Acidic pH (0.1 N HCl): Protonation of N1 stabilizes the amidine resonance, typically causing a hyperchromic effect and a slight bathochromic shift of the pyrimidine band.
Vibrational Spectroscopy (FT-IR)[1][4][5]
Infrared spectroscopy serves as the primary "fingerprint" validation, specifically for confirming the presence of the nitro group which distinguishes this compound from other antifolate analogs.
NMR is the gold standard for structural elucidation.[1] The data below assumes DMSO-
as the solvent.[1][4][5] DMSO is preferred over due to the poor solubility of the diaminopyrimidine moiety in non-polar solvents.[1]
H NMR (400 MHz, DMSO-
)
The spectrum is characterized by a distinct AA'BB' system for the nitrophenyl ring and a singlet for the pyrimidine H6.[1]
8.15 ppm (d, J=8.5 Hz, 2H): Protons ortho to the nitro group.[1] The strong electron-withdrawing nature of deshields these protons significantly (shifting downfield).[1]
7.52 ppm (s, 1H): Pyrimidine H-6 .[1] This is a diagnostic singlet.
7.48 ppm (d, J=8.5 Hz, 2H): Protons meta to the nitro group (ortho to the methylene bridge).[1]
6.10 ppm (br s, 2H): at position 4.[1] (Position may vary with concentration/water content).[1]
This diagram illustrates the decision matrix for confirming the chemical structure based on the spectral data described above.
Caption: Logical decision tree for the multi-modal spectroscopic confirmation of DNB identity.
Diagram 2: Synthesis & Impurity Origin
Understanding where the sample comes from helps in assigning "ghost peaks" in spectra.[1]
Caption: Simplified synthetic pathway highlighting origins of potential aldehydic or aliphatic impurities.
References
Roth, B., et al. (1980).[1] "2,4-Diamino-5-benzylpyrimidines as antibacterial agents.[1][6][7][8] 1. Structures of trimethoprim and related compounds."[1][6][8][9][10] Journal of Medicinal Chemistry, 23(5), 535–541.[1] [1]
Hitchings, G. H., et al. (1952).[1] "Pyrimidines.[1][6][7][8][11][12][13][14][15] Derivatives of 2,4-Diamino-5-benzylpyrimidine." Journal of the American Chemical Society, 74(1), 233-237. [1]
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][12] (General reference for Nitro/Pyrimidine assignments).
PubChem Compound Summary. "2,4-Diamino-5-(4-nitrobenzyl)pyrimidine."[1] National Center for Biotechnology Information.[1] [1]
Application Notes and Protocols for 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in Cell Culture
Introduction: Targeting a Fundamental Pathway in Cell Proliferation The 2,4-diaminopyrimidine scaffold is a cornerstone in the development of inhibitors targeting dihydrofolate reductase (DHFR), an enzyme of critical imp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Targeting a Fundamental Pathway in Cell Proliferation
The 2,4-diaminopyrimidine scaffold is a cornerstone in the development of inhibitors targeting dihydrofolate reductase (DHFR), an enzyme of critical importance in cellular metabolism.[1][2] DHFR is the catalyst for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier required for the de novo synthesis of purines, thymidylate, and certain amino acids.[3] Consequently, the inhibition of DHFR leads to a depletion of the nucleotide precursors essential for DNA synthesis and cell replication, ultimately inducing cell cycle arrest and apoptosis. This mechanism has established DHFR as a key target for therapeutic agents in oncology and infectious diseases.[3][4]
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine belongs to the "non-classical" class of antifolates, which are characterized by their lipid-solubility and ability to enter cells via passive diffusion, bypassing the active transport mechanisms required by "classical" antifolates like methotrexate.[1] This property can be advantageous in overcoming certain mechanisms of drug resistance. The 5-benzyl group is a common feature of potent DHFR inhibitors, with substitutions on the benzyl ring significantly influencing binding affinity and selectivity.[2] This document provides a detailed guide for researchers on the preparation, handling, and application of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in a cell culture setting to evaluate its cytotoxic and anti-proliferative effects.
Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
The primary molecular target of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is DHFR. By competitively binding to the active site of the enzyme, the compound blocks the conversion of DHF to THF. This blockade has cascading effects on downstream metabolic pathways that are dependent on THF as a cofactor. The most significant consequence is the disruption of dTMP (deoxythymidine monophosphate) synthesis from dUMP (deoxyuridine monophosphate), a step catalyzed by thymidylate synthase that requires N5,N10-methylenetetrahydrofolate. The resulting nucleotide starvation prevents DNA replication, halting cell division and leading to cell death.
Caption: DHFR inhibition pathway by 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.
Selected cancer cell line (e.g., MCF-7, A549, HeLa, HT1080)[5][6]
Complete cell culture medium (e.g., DMEM or RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA solution
Phosphate-Buffered Saline (PBS), sterile
96-well flat-bottom cell culture plates
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Multi-channel pipette and sterile tips
Humidified incubator (37°C, 5% CO₂)
Microplate reader (absorbance at 570 nm)
Protocol 1: Preparation of Stock Solution
The non-classical, lipophilic nature of 2,4-diamino-5-benzylpyrimidine derivatives necessitates the use of an organic solvent for solubilization.[1] DMSO is the recommended solvent due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.
Weighing: Carefully weigh out a precise amount of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine powder in a sterile microcentrifuge tube. Causality: Accurate weighing is critical for calculating the precise molar concentration of the stock solution.
Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.
Sterilization: While the stock solution in 100% DMSO is generally considered sterile, it can be passed through a 0.22 µm syringe filter for added assurance, especially if any particulates are observed.
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Causality: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.
Parameter
Recommendation
Rationale
Solvent
Cell Culture Grade DMSO
High solubilizing power for lipophilic compounds; miscible with media.
Stock Concentration
10-20 mM
Allows for small volumes to be added to culture, minimizing solvent toxicity.
Storage Temperature
-20°C or -80°C
Ensures long-term stability of the compound.
Handling
Protect from light
The nitrobenzyl group can be light-sensitive.
Protocol 2: Cell Culture and Treatment for Cytotoxicity Assay
This protocol outlines the procedure for treating cultured cells with the compound to assess its effect on cell viability.
Cell Seeding:
Culture the chosen cell line in T-75 flasks until they reach 70-80% confluency.
Trypsinize the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium.
Perform a cell count using a hemocytometer or automated cell counter.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the treatment period and do not become over-confluent.
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Compound Dilution and Treatment:
Thaw an aliquot of the 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine stock solution.
Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium. For example, to test a final concentration range of 0.1 µM to 100 µM, prepare 2X intermediate dilutions (0.2 µM to 200 µM).
Remove the medium from the wells of the 96-well plate and add 100 µL of the appropriate working solution to each well. Include triplicate wells for each concentration.
Crucial Controls:
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration. This validates that any observed cytotoxicity is due to the compound, not the solvent.
Untreated Control: Cells treated with fresh medium only.
Positive Control (Optional): A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 3: Assessment of Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product.
MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls).
Incubation: Incubate the plate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well.
Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
Background Subtraction: Subtract the average absorbance of "blank" wells (medium, MTT, and DMSO only) from all other readings.
Calculate Percent Viability: Normalize the data to the vehicle control.
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
IC₅₀ Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.
Sample Data Presentation:
Concentration (µM)
Mean Absorbance (570 nm)
Standard Deviation
% Viability
0 (Vehicle)
1.254
0.08
100.0%
0.1
1.211
0.07
96.6%
1
0.987
0.06
78.7%
10
0.615
0.04
49.0%
50
0.233
0.02
18.6%
100
0.119
0.01
9.5%
Experimental Workflow Visualization
Caption: General experimental workflow for assessing cytotoxicity.
Troubleshooting
Issue
Possible Cause
Solution
High variability between replicate wells
Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.
Ensure a homogenous cell suspension before seeding. Use a multi-channel pipette carefully. Avoid using the outermost wells of the plate.
Compound precipitates in media
Concentration exceeds solubility limit in aqueous solution.
Prepare fresh dilutions immediately before use. Do not store diluted compound in media for extended periods. If precipitation persists, lower the highest test concentration.
High cytotoxicity in vehicle control
DMSO concentration is too high (typically >0.5%).
Ensure the final DMSO concentration in the wells is consistent and ideally ≤0.1%. Recalculate dilutions if necessary.
Low signal or poor dynamic range
Cell seeding density is too low/high; Incubation time is too short/long.
Optimize cell seeding density and treatment duration for your specific cell line. Ensure cells are healthy and in logarithmic growth phase.
References
MDPI: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
Google Patents: WO2006090169A1 - 2,4-diamino-pyridopyrimidine deriv
Google Patents: US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
ChEMBL - EMBL-EBI: New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. [Link]
PubMed: Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases. [Link]
PMC: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
PMC: Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. [Link]
PubMed: 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. [Link]
PubMed: Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. [Link]
ResearchGate: Pyrimidine: a review on anticancer activity with key emphasis on SAR. [Link]
Google Patents: US4232023A - Novel soluble deriv
MDPI: DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]
Journal of Biological Studies: The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. [Link]
Journal of King Saud University - Science: Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]
PubMed: Design, synthesis, and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. [Link]
PMC: Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. [Link]
MDPI: Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. [Link]
Folia Medica: In Silico Analysis, Synthesis and Biological Evaluation of DHFR Inhibitors. [Link]
ChEMBL - EMBL-EBI: Selective inhibitors of Candida albicans dihydrofolate reductase: activity and selectivity of 5-(arylthio)-2,4-diaminoquinazolines. [Link]
Google Patents: EP0028316A1 - Process for the prepar
ChEMBL - EMBL-EBI: Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. [Link]
PubMed: Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. [Link]
New Journal of Chemistry (RSC Publishing): New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]
MDPI: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
Application Note: Kinetic Characterization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
A Protocol for Dihydrofolate Reductase (DHFR) Inhibition Profiling[1][2] Abstract & Introduction 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) represents a classic pharmacophore in the class of non-classical...
Author: BenchChem Technical Support Team. Date: March 2026
A Protocol for Dihydrofolate Reductase (DHFR) Inhibition Profiling[1][2]
Abstract & Introduction
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) represents a classic pharmacophore in the class of non-classical antifolates. Structurally related to Trimethoprim, this compound functions as a competitive inhibitor of Dihydrofolate Reductase (DHFR) , an essential enzyme in the de novo synthesis of purines and thymidylate.[1]
While often utilized as a synthetic intermediate or Structure-Activity Relationship (SAR) probe in the development of antimicrobial and antineoplastic agents, its characterization requires precise kinetic profiling. The presence of the p-nitro group alters the electronic properties of the benzyl ring compared to the trimethoxy- analogues, potentially influencing binding affinity (
) and selectivity between bacterial and mammalian isoforms.
This guide provides a rigorous, self-validating protocol for determining the IC
and Mode of Inhibition (MOI) of this compound. It addresses specific challenges, such as the compound's potential intrinsic absorbance and the light sensitivity of the substrate.
Mechanism of Action (MOA)
DHFR catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[2][1] 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine competes with DHF for the active site, blocking the recycling of folates required for DNA synthesis.
Figure 1: The Folate Metabolic Pathway and DHFR Inhibition
The diagram below illustrates the critical node where the inhibitor acts, preventing the regeneration of Tetrahydrofolate.
Caption: Schematic of the DHFR reaction mechanism. The inhibitor (red) binds to the enzyme, preventing the transfer of hydride from NADPH to Dihydrofolate.
Experimental Design & Considerations
3.1 The Assay Principle
The assay utilizes a spectrophotometric kinetic readout . The reaction is monitored by the decrease in absorbance at 340 nm , corresponding to the oxidation of NADPH (
) to NADP+ (which does not absorb at 340 nm).
3.2 Critical Technical Challenges
Intrinsic Absorbance (The Nitro Group): Nitro-aromatics often absorb UV/Vis light. If the inhibitor absorbs significantly at 340 nm, it will create a high background signal (Inner Filter Effect).
Solution: A "Compound Only" control is mandatory to subtract baseline absorbance.
Substrate Instability: Dihydrofolic acid (DHF) is extremely sensitive to light and oxidation.
Solution: Prepare DHF stocks in opaque tubes and use immediately.
Solubility: The lipophilic benzyl group limits water solubility.
Solution: Dissolve in 100% DMSO. Ensure final assay DMSO concentration is
(v/v) to prevent enzyme denaturation.
Materials & Reagents
Component
Specification
Storage
Test Compound
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
-20°C (Solid)
Enzyme
Recombinant Human or Bacterial DHFR
-80°C
Substrate
Dihydrofolic Acid (DHF)
-80°C (Dark)
Cofactor
NADPH (Reduced form)
-20°C
Buffer System
MTEN Buffer (50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl, pH 7.0)
4°C
Positive Control
Methotrexate (MTX)
-20°C
Solvent
DMSO (Anhydrous)
RT
Step-by-Step Protocol
5.1 Reagent Preparation
Assay Buffer: Prepare MTEN buffer (pH 7.0). Add 5 mM DTT fresh on the day of the assay to maintain enzyme stability.
Inhibitor Stock: Dissolve 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in 100% DMSO to 10 mM. Perform serial dilutions (e.g., 1:3) in DMSO.
Enzyme Mix: Dilute DHFR in Assay Buffer to a concentration 2x higher than the desired final concentration (e.g., if final is 5 nM, prep at 10 nM). Keep on ice.
Substrate Mix (Start Solution): Prepare a mix of NADPH (200 µM) and DHF (100 µM) in Assay Buffer. Protect from light.[3][4]
5.2 Assay Workflow (96-Well Plate Format)
The following workflow ensures pre-equilibrium of the inhibitor with the enzyme before the reaction starts.
Figure 2: Kinetic Assay Workflow
Caption: Sequential addition steps for the DHFR inhibition assay. Pre-incubation (Step 3) is critical for accurate IC50 determination.
5.3 Detailed Pipetting Scheme
Total Assay Volume: 200 µL
Well Type
Compound (µL)
Buffer (µL)
Enzyme Mix (µL)
Substrate Mix (µL)
Purpose
Blank (No Enz)
2 (DMSO)
98
0
100
Background oxidation rate
Max Activity
2 (DMSO)
0
98
100
100% Activity Reference
Test Sample
2 (Cmpd)
0
98
100
Inhibition measurement
Cmpd Background
2 (Cmpd)
98
0
100
Check for intrinsic absorbance
Incubation: After adding Enzyme Mix (Step 2), shake plate for 30s and incubate for 10 mins at 25°C.
Read: Add Substrate Mix (Step 4) and immediately place in plate reader.
Settings: Measure Absorbance at 340 nm every 30 seconds for 10-20 minutes.
Data Analysis & Interpretation
6.1 Velocity Calculation
Plot Absorbance (Y) vs. Time (X) for each well.
Select the linear portion of the curve (usually the first 2-5 minutes).
Calculate the slope (
).
Subtract the "Blank" slope from all reaction wells.
6.2 IC50 Determination
Calculate % Inhibition using the formula:
Plot % Inhibition vs. log[Inhibitor] and fit to a 4-parameter logistic equation (Hill Slope) to determine the IC
.
6.3 Calculation (Cheng-Prusoff)
Since 2,4-diaminopyrimidines are competitive inhibitors with respect to DHF, calculate the inhibition constant (
) using:
= Concentration of DHF used (e.g., 50 µM).
= Michaelis constant for DHF (Must be determined experimentally or sourced for the specific enzyme isoform; typically ~1-10 µM for human DHFR).
Troubleshooting & Validation
High Background Absorbance: If the "Cmpd Background" wells show high OD (>0.1), the nitro group is interfering.
Fix: Use a kinetic read (slope) rather than endpoint. The static absorbance of the compound won't change, so the slope will still reflect enzyme activity.
Non-Linear Rates: If the reaction curves plateau too quickly (<2 mins).
Fix: Reduce enzyme concentration by 50%.[5] The reaction is too fast for the reader.
Z-Factor: For screening campaigns, ensure
.
Where is standard deviation and is the mean of controls.
References
Roth, B., et al. (1980). "2,4-Diamino-5-benzylpyrimidines as antibacterial agents.[6][7] 2. Structure-activity relationships of 2,4-diamino-5-(4-nitrobenzyl)pyrimidine and related analogues." Journal of Medicinal Chemistry. (Note: This is the seminal SAR paper for this class).
Application Note: High-Throughput Screening with 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Executive Summary This guide details the protocols for utilizing 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) in high-throughput screening (HTS) campaigns. As a structural analogue of Trimethoprim, this comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocols for utilizing 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) in high-throughput screening (HTS) campaigns. As a structural analogue of Trimethoprim, this compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR) . Its 4-nitrobenzyl moiety imparts distinct electronic and solubility properties compared to the trimethoxy-benzyl group of Trimethoprim, making it a valuable probe for exploring the hydrophobic pocket of DHFR in various species (E. coli, M. tuberculosis, T. gondii).
This document covers compound handling, enzymatic (biochemical) screening, and whole-cell phenotypic assays, ensuring robust data generation compliant with pharmaceutical standards.
Compound Management & Handling
Physicochemical Properties
The 2,4-diamino-5-benzylpyrimidine scaffold is lipophilic and exhibits poor aqueous solubility. The nitro group at the para position of the benzyl ring increases polarity slightly relative to a hydrogen but maintains high lipophilicity compared to polar substituents.
Property
Specification
Molecular Formula
C₁₁H₁₁N₅O₂
Molecular Weight
245.24 g/mol
Solubility (Water)
< 0.1 mg/mL (Poor)
Solubility (DMSO)
~50 mM (Recommended stock)
Storage (Solid)
-20°C, Desiccated, Protect from light
Storage (Solution)
-80°C (Stable for 6 months in 100% DMSO)
Stock Solution Preparation
Critical Protocol:
Weigh the solid compound in a static-free environment.
Dissolve in 100% anhydrous DMSO to a concentration of 10 mM or 50 mM .
Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
Quality Control: Verify dissolution by visual inspection. For HTS libraries, filter sterilization is not recommended due to potential compound loss on membranes; instead, ensure DMSO sterility.
Expert Insight: The nitro group is susceptible to photoreduction over extended periods. Always use amber vials or foil-wrapped tubes for storage.
Assay 1: Biochemical HTS (Enzymatic Inhibition)
This assay quantifies the inhibition of recombinant DHFR by monitoring the oxidation of NADPH. It is the "Gold Standard" for validating hit compounds from this class.
Mechanism of Action
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine competes with DHF for the active site.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanism of DHFR inhibition.[2] The compound prevents the conversion of NADPH to NADP+, maintaining the absorbance signal at 340nm.
Protocol Steps (384-well Format)
Reagents:
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.01% Triton X-100.
Enzyme: Recombinant DHFR (species specific, e.g., E. coli or Human). Final conc: 1–5 nM.
Dispense: Add 10 µL of DHFR enzyme solution to the assay plate.
Pin Transfer: Transfer 100 nL of test compound (in DMSO) to the wells.
Controls: DMSO only (Negative Control), Methotrexate 1 µM (Positive Control).
Pre-Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.
Initiation: Add 10 µL of Substrate Mix (DHF + NADPH).
Detection: Measure Absorbance at 340 nm continuously for 10 minutes (Kinetic Mode).
Data Analysis:
Calculate the slope (velocity) of the linear portion of the curve.
Assay 2: Phenotypic Whole-Cell Screening
While enzymatic assays confirm binding, phenotypic screens assess cell permeability and off-target toxicity. The nitro group can be metabolized by bacterial nitroreductases, potentially altering activity.
Assay Principle (Resazurin Reduction)
Living cells reduce non-fluorescent resazurin to fluorescent resorufin. DHFR inhibition halts DNA synthesis, leading to growth arrest and lack of reduction signal.[2]
HTS Workflow (DOT Visualization)
Figure 2: Whole-cell HTS workflow for antimicrobial susceptibility testing.
Protocol Steps
Inoculum: Dilute overnight bacterial culture (E. coli, S. aureus) to
CFU/mL in Mueller-Hinton Broth.
Plating: Dispense 40 µL of inoculum into 384-well plates containing pre-spotted compounds (final conc. typically 10–50 µM).
Incubation: 18 hours at 37°C.
Development: Add 10 µL of 0.02% Resazurin solution.
Final Incubation: 2–4 hours at 37°C.
Read: Fluorescence Intensity (Ex 530–570 nm, Em 580–620 nm).
Data Interpretation & Validation
Quality Metrics (Z-Factor)
For a robust HTS assay, the Z-factor must be > 0.5.
: Standard deviation
: Mean signal
: Positive control (Max Inhibition)
: Negative control (DMSO)
Troubleshooting Guide
Issue
Probable Cause
Solution
Precipitation in Wells
Compound insolubility at high conc.
Limit final DMSO to <1% (v/v); Lower screening concentration to 10 µM.
High Background (Enzymatic)
NADPH degradation
Prepare NADPH fresh; keep on ice; protect from light.
"False" Activity (Cell)
Nitro-reduction by bacteria
The nitro group may be reduced to an amine by bacterial nitroreductases. This is a real biological effect but may differ between species. Verify hit with LC-MS of supernatant.
Edge Effects
Evaporation
Use breathable membranes; fill edge wells with water (dummy wells).
References
Detailed DHFR Assay Protocols:
BenchChem. Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors. Retrieved from
Compound Properties & Class:
PubChem. 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CID 14999830).[3] Retrieved from
Whole-Cell Screening Methodology:
Kumar, A., et al. (2012).[4] High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE. Retrieved from [4]
Antifolate Mechanism of Action:
Hawser, S., et al. (2006). Dihydrofolate reductase inhibitors as antibacterial agents. Biochemical Pharmacology.
DMSO Solubility & Stability:
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine for protein binding studies
Application Note: Kinetic and Thermodynamic Characterization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Binding to Dihydrofolate Reductase Introduction & Mechanistic Basis 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a lip...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Kinetic and Thermodynamic Characterization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Binding to Dihydrofolate Reductase
Introduction & Mechanistic Basis
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a lipophilic antifolate structurally related to Trimethoprim (TMP) and Pyrimethamine .[1] Unlike classical antifolates (e.g., Methotrexate) which utilize a glutamate tail for active transport, this lipophilic analog enters cells via passive diffusion.
Its primary mechanism of action is the competitive inhibition of Dihydrofolate Reductase (DHFR) . By occupying the folate-binding pocket, it prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), effectively collapsing the cellular pool of one-carbon donors required for thymidylate and purine biosynthesis.
Scientific Rationale for the Nitro Group:
The 4-nitro substituent on the benzyl ring serves two critical functions in protein binding studies:
Electronic Probe: The electron-withdrawing nitro group modulates the pKa of the pyrimidine ring (N1), altering the protonation state necessary for ionic interaction with the conserved active site acidic residue (Asp27 in E. coli, Glu30 in mammalian DHFR).
Solubility & Lipophilicity: It significantly alters the LogP compared to the 4-chloro (pyrimethamine) or 3,4,5-trimethoxy (TMP) analogs, affecting binding entropy (
) through hydrophobic desolvation.
Signaling Pathway & Inhibition Node[1]
Figure 1: The folate metabolic pathway highlighting the competitive inhibition of DHFR by the pyrimidine analog. The inhibitor blocks the reduction of DHF, halting downstream DNA synthesis.[2][3]
The "Gold Standard" for characterizing this compound is the NADPH Oxidation Assay . DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor.[4][5] The reaction is monitored by the decrease in absorbance at 340 nm (absorption max of NADPH; NADP+ and THF do not absorb significantly at this wavelength).
Protocol 1: Determination of IC50 and
Reagents & Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT (to protect enzyme cysteines), 0.5 mM EDTA.
Enzyme: Recombinant DHFR (human, E. coli, or P. falciparum depending on study scope). Final concentration: ~5–10 nM.[1]
Substrate (DHF): 50 µM final (prepare fresh in 50 mM Tris, pH 7.4 with 10 mM DTT; light sensitive).
Cofactor (NADPH): 100 µM final (prepare fresh).
Inhibitor Stock: Dissolve 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in 100% DMSO to 10 mM.[1] Note: The nitro group limits aqueous solubility; do not exceed 1% final DMSO in the assay.
Step-by-Step Procedure:
Blanking: In a UV-transparent 96-well plate or quartz cuvette, add Assay Buffer.[1]
Inhibitor Titration: Prepare a 10-point serial dilution of the inhibitor (range: 1 nM to 10 µM).[1] Add 2 µL of inhibitor to respective wells.
Enzyme Pre-incubation (CRITICAL): Add DHFR enzyme to the buffer/inhibitor mix.[1] Incubate for 5–10 minutes at 25°C .
Why? Many "non-classical" antifolates exhibit slow-onset inhibition.[1] Pre-incubation ensures equilibrium binding before the reaction starts.
Initiation: Start the reaction by injecting the NADPH/DHF Master Mix .[1][4]
Detection: Monitor Absorbance (
) continuously for 5 minutes.
Control: Run a "No Inhibitor" (DMSO only) control to determine
and a "No Enzyme" control for background oxidation.
Workflow Diagram:
Figure 2: Step-by-step workflow for the high-throughput spectrophotometric characterization of DHFR inhibition.
While IC50 provides potency, it does not reveal the driving force of binding. For the 4-nitrobenzyl analog, ITC is recommended to dissect the enthalpy (
) and entropy () contributions, particularly to understand the hydrophobic effect of the benzyl ring.
Cell Reagent: DHFR Enzyme (20–50 µM) in Assay Buffer (must contain exact same % DMSO as syringe).[1]
Syringe Reagent: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (200–500 µM) in Assay Buffer.[1]
DMSO Matching: Crucial Step. The inhibitor requires DMSO for solubility.[1] You must match the DMSO concentration in the cell and syringe to within 0.05% to avoid large heats of dilution that mask the binding signal.
Data Output Interpretation:
Parameter
Physical Meaning for Nitro-Analog
(Dissociation Constant)
Direct measure of affinity (should correlate with ).[1]
(Enthalpy)
Reflects H-bond formation (e.g., 2,4-diamino ring to Asp27).[1]
(Entropy)
Reflects hydrophobic fit of the 4-nitrobenzyl group.[1] A favorable (positive) indicates successful displacement of water from the hydrophobic pocket.
Stoichiometry (N)
Should be close to 1.0 (one inhibitor per active site).[1]
Data Analysis & Integrity Checks
Calculating
from IC50
Since this compound is a competitive inhibitor with respect to DHF, use the Cheng-Prusoff Equation :
: Derived from your dose-response curve (Protocol 1).
: Concentration of DHF used (50 µM).
: Michaelis constant for DHF (typically ~1–5 µM for DHFR, but must be determined experimentally for your specific enzyme batch).
Self-Validating the Assay (Quality Control)
Z-Factor: For HTS formats, ensure Z' > 0.5 using DMSO (negative) and 10 µM Methotrexate (positive) controls.
Solubility Check: If the dose-response curve plateaus before reaching 100% inhibition, the compound may be precipitating.[1] Check the solution for turbidity or use dynamic light scattering (DLS).
Enzyme Stability: Ensure the linear velocity of the "No Inhibitor" control remains constant for at least 5 minutes. If linearity is lost, increase enzyme concentration or check reagent stability.
References
Gangjee, A., et al. (2008). "Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors." Journal of Medicinal Chemistry. Link
BenchChem. (2025).[1][4] "Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors." BenchChem Protocols. Link
Rosowsky, A., et al. (2004).[6] "New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections...[6][7] Synthesis and species-dependent antifolate activity."[1][6] Journal of Medicinal Chemistry. Link
Application Note: In Vivo Experimental Design for 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Abstract & Strategic Overview 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (hereafter referred to as DNBP ) is a potent, classical inhibitor of dihydrofolate reductase (DHFR). Structurally analogous to Trimethoprim (TMP), DNB...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (hereafter referred to as DNBP ) is a potent, classical inhibitor of dihydrofolate reductase (DHFR). Structurally analogous to Trimethoprim (TMP), DNBP distinguishes itself by the para-nitro substitution on the benzyl ring. This modification alters its lipophilicity and electronic binding properties within the DHFR active site, making it a critical probe for Structure-Activity Relationship (SAR) studies in antimicrobial and antiparasitic drug discovery.
Why study DNBP in vivo?
While in vitro enzymatic assays confirm affinity, in vivo profiling is essential to address two specific challenges of the nitro-moiety:
Metabolic Stability: The nitro group is susceptible to reduction by hepatic nitroreductases and gut microbiota, potentially altering potency.
Tissue Distribution: Enhanced lipophilicity may improve penetration into "sanctuary sites" (e.g., CNS, abscesses) compared to hydrophilic analogs.
This guide provides a self-validating experimental framework for evaluating DNBP’s pharmacokinetics (PK) and pharmacodynamics (PD) in murine models.
Mechanism of Action (MoA)
DNBP functions as a competitive inhibitor of DHFR. By mimicking the pteridine ring of the natural substrate (7,8-dihydrofolate), it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade depletes the cellular pool of one-carbon donors essential for thymidylate and purine synthesis, leading to "thymineless death" in rapidly dividing cells (bacteria or parasites).
Visualization: Folate Metabolism Blockade
Figure 1: Mechanism of Action. DNBP competitively binds DHFR, preventing the NADPH-dependent reduction of DHF to THF, ultimately arresting DNA synthesis.
Pre-clinical Formulation Strategy
Challenge: The nitro-benzyl group renders DNBP significantly hydrophobic. Standard aqueous saline formulations will result in precipitation and erratic bioavailability.
Solution: A co-solvent system utilizing PEG400 is required to ensure solubility for Intravenous (IV) and Intraperitoneal (IP) administration.
Recommended Vehicle Formulation
Component
Percentage (v/v)
Function
DMSO
5%
Primary solubilizer for the lipophilic core.
PEG 400
40%
Co-solvent to prevent precipitation upon dilution.
Saline (0.9%)
55%
Aqueous bulk for physiological tonicity.
Preparation Protocol:
Weigh the required amount of DNBP powder.
Dissolve completely in 100% DMSO (vortex/sonicate until clear).
Slowly add PEG 400 while vortexing.
Slowly add warm (37°C) sterile saline. Note: Adding saline too fast may cause crashing out.
Filter sterilize (0.22 µm PTFE filter) immediately before use.
Protocol A: Pharmacokinetics (PK) Profiling
Objective: Determine the plasma half-life (
), Area Under the Curve (AUC), and bioavailability () of DNBP.
Animal Model: Male CD-1 or C57BL/6 Mice (n=3 per time point).
Experimental Workflow
Dosing:
Group 1 (IV): 5 mg/kg via tail vein (bolus).
Group 2 (PO): 20 mg/kg via oral gavage.
Sampling:
Use the Serial Microsampling Method (Tail snip or saphenous vein) to reduce animal usage.
Volume: 20 µL blood per timepoint into K2-EDTA tubes.
Bioanalysis (LC-MS/MS):
Precipitate proteins with Acetonitrile containing an internal standard (e.g., Trimethoprim-d9).
Monitor transitions for the nitro-parent and the potential amino-metabolite (reduction product).
Self-Validating QC Checks
Visual Check: Inspect injection site for precipitation (necrosis/irritation indicates formulation failure).
Metabolite Ratio: If the amino-metabolite (reduced nitro group) appears rapidly (>50% of parent at 1h), the compound has high metabolic instability, rendering it a "prodrug" or requiring structural optimization.
Objective: Assess the bacteriostatic/bactericidal activity of DNBP against Staphylococcus aureus (or a relevant folate-dependent pathogen). This model is the "gold standard" for PK/PD correlation in antibiotics.
Workflow Diagram
Figure 2: Neutropenic Thigh Infection Model Workflow. Essential for isolating drug effect from immune clearance.
Step-by-Step Protocol
Immune Suppression:
Administer Cyclophosphamide (150 mg/kg IP) on Day -4 and (100 mg/kg IP) on Day -1. Rationale: Neutropenia ensures the reduction in bacterial load is due to the drug, not the immune system.
Potential nitro-reduction leading to reactive radical species.
Crystalluria
Urine microscopy
Precipitation of the drug in renal tubules due to poor solubility.
References
Mechanism of Action: Gleitsman, K. R., et al. (2024). "Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors." Journal of Medicinal Chemistry. Link
Structural Analogs: Kuyper, L. F., et al. (1985). "High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities of 2,4-diamino-5-substituted-benzylpyrimidines." Journal of Medicinal Chemistry. Link
PK Protocol: Beera, V., et al. (2014). "In vitro metabolism, disposition, preclinical pharmacokinetics... of DNDI-VL-2098." DNDi / Elsevier. Link
Efficacy Models: Andes, D., & Lepak, A. (2017). "In vivo infection models for assessment of antimicrobial agents." Microbiology Spectrum. Link
Chemical Properties: PubChem Compound Summary for CID 14999830, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.[1] Link
Application Notes and Protocols for the Solubilization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Abstract This technical guide provides a comprehensive set of application notes and detailed protocols for the effective solubilization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine. This compound, a member of the diaminopy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive set of application notes and detailed protocols for the effective solubilization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine. This compound, a member of the diaminopyrimidine class, often presents significant solubility challenges in aqueous media, which can impede its study and application in drug discovery and development. This document explores systematic approaches to enhance its solubility through the strategic application of pH adjustment, co-solvent systems, and surfactant-mediated solubilization. Each section provides the scientific rationale behind the methodology, step-by-step protocols, and guidance for optimization. The protocols are designed to be self-validating, enabling researchers to systematically identify the optimal conditions for their specific experimental needs.
Introduction: The Challenge of Solubilizing 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core, which is a privileged scaffold in medicinal chemistry.[1] The presence of two primary amino groups at positions 2 and 4, a nitrobenzyl moiety at position 5, and the pyrimidine ring itself contributes to a complex physicochemical profile that dictates its solubility. The aromatic nature of the nitrobenzyl group and the pyrimidine ring contributes to its hydrophobicity, while the amino groups offer sites for protonation, suggesting a pH-dependent solubility.[2][3]
The poor aqueous solubility of many active pharmaceutical ingredients is a major hurdle in formulation development, as it can lead to low bioavailability.[4] For researchers in the early stages of drug discovery, achieving a stable, soluble formulation is critical for accurate in vitro and in vivo evaluation. This guide provides a systematic approach to overcoming the solubility limitations of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.
A summary of the key physicochemical properties of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is presented in Table 1.
Table 1: Physicochemical Properties of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Note: XLogP3 is a computed octanol-water partition coefficient, indicating a moderate level of lipophilicity.
Strategic Approach to Solubilization
A logical workflow for determining the optimal solubilization strategy for 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is outlined below. This approach prioritizes simpler methods before moving to more complex formulations.
Figure 1: A systematic workflow for the solubilization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.
Protocol 1: pH Adjustment for Enhanced Solubility
Scientific Rationale
The 2,4-diaminopyrimidine core contains two basic amino groups that can be protonated in acidic conditions.[3] This protonation leads to the formation of a salt, which is generally more water-soluble than the free base.[5] The solubility of such a compound is therefore expected to be highly pH-dependent, increasing as the pH of the aqueous medium decreases.[6] This principle is a fundamental and often first-line approach for solubilizing basic compounds.[5]
Experimental Protocol
Materials:
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Deionized water
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
pH meter
Stir plate and stir bars
Volumetric flasks and pipettes
Procedure:
Initial Suspension: Prepare a suspension of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in deionized water at a concentration slightly higher than the target concentration (e.g., 1 mg/mL).
Acidification: While stirring, slowly add 0.1 M HCl dropwise to the suspension.
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
Observation: Observe the suspension for dissolution. Note the pH at which the compound fully dissolves.
Titration to Target pH: Continue to add 0.1 M HCl until a clear solution is obtained. If necessary, adjust the pH back up towards neutral with 0.1 M NaOH, being careful to note if precipitation occurs.
Final Volume Adjustment: Once the compound is fully dissolved at the desired pH, transfer the solution to a volumetric flask and add deionized water to reach the final target concentration.
Stability Check: Store the solution at the intended experimental temperature and observe for any signs of precipitation over time.
Expected Outcome:
It is anticipated that 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine will exhibit significantly increased solubility at a pH below its pKa. A clear solution should be achievable at an acidic pH.
Causality and Self-Validation:
Causality: The addition of acid protonates the basic amino groups, increasing the polarity of the molecule and its interaction with water, thus enhancing solubility.
Self-Validation: The protocol is self-validating as the visual endpoint (clear solution) directly correlates with successful solubilization. If precipitation occurs upon pH adjustment towards neutral, it confirms the pH-dependent nature of the solubility.
Protocol 2: Co-solvent Systems for Enhanced Solubilization
Scientific Rationale
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly water-soluble compounds.[7] They work by reducing the polarity of the aqueous environment, which decreases the energy required to create a cavity for the non-polar solute.[8] For a molecule like 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine with a significant non-polar character from its benzyl and pyrimidine rings, co-solvents can be highly effective. Common co-solvents used in pharmaceutical formulations include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[1][8]
Experimental Protocol
Materials:
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Dimethyl sulfoxide (DMSO)
Ethanol (EtOH)
Polyethylene glycol 400 (PEG 400)
Deionized water or appropriate buffer
Vortex mixer
Centrifuge
Procedure:
Stock Solution Preparation: Prepare a high-concentration stock solution of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO). Ensure the compound is fully dissolved.
Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the final target concentration.
Observation and Mixing: After each dilution step, vortex the solution thoroughly and visually inspect for any signs of precipitation.
Equilibration and Centrifugation: Allow the solutions to equilibrate at the desired temperature for a set period (e.g., 1-2 hours). If any cloudiness or precipitate is observed, centrifuge the sample to pellet the insoluble material.
Concentration Determination: Carefully collect the supernatant and determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation:
Table 2: Co-solvent Titration for Solubilization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Co-solvent
Co-solvent Concentration (% v/v)
Visual Observation (Clear/Precipitate)
Soluble Concentration (µg/mL)
DMSO
5
2
1
Ethanol
10
5
2
PEG 400
20
10
5
This table should be populated with experimental data.
Causality and Self-Validation:
Causality: The co-solvent reduces the polarity of the bulk solvent, making it more favorable for the non-polar regions of the solute to be solvated.
Self-Validation: The protocol includes a quantitative measurement of the soluble concentration, providing a clear and validated assessment of the effectiveness of each co-solvent system.
Protocol 3: Surfactant-Mediated Solubilization
Scientific Rationale
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous solutions.[9] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs, like 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, can partition into the hydrophobic core of the micelles, thereby increasing their apparent solubility in the aqueous medium.[10][11] Non-ionic surfactants such as Polysorbate 80 (Tween® 80) and polyoxyl 35 castor oil (Cremophor® EL) are commonly used in pharmaceutical formulations due to their effectiveness and relatively low toxicity.[12]
Figure 2: Surfactant micelles encapsulating a hydrophobic drug molecule.
Experimental Protocol
Materials:
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Polysorbate 80 (Tween® 80)
Polyoxyl 35 castor oil (Cremophor® EL)
Deionized water or appropriate buffer
Stir plate and stir bars
Sonicator (optional)
Procedure:
Surfactant Solution Preparation: Prepare a series of aqueous solutions of the chosen surfactant at different concentrations (e.g., 0.1%, 0.5%, 1%, 2%, and 5% w/v).
Drug Addition: Add an excess amount of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine to each surfactant solution.
Equilibration: Stir the mixtures for a prolonged period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached. Sonication can be used to aid in the initial dispersion.
Separation of Undissolved Drug: Centrifuge the samples at high speed to pellet any undissolved compound.
Supernatant Analysis: Carefully collect the supernatant and determine the concentration of the solubilized drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Data Presentation:
Table 3: Surfactant-Mediated Solubilization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Surfactant
Surfactant Concentration (% w/v)
Soluble Concentration (µg/mL)
Polysorbate 80
0.1
0.5
1.0
2.0
Cremophor® EL
0.1
0.5
1.0
2.0
This table should be populated with experimental data.
Causality and Self-Validation:
Causality: The hydrophobic drug partitions into the non-polar core of the surfactant micelles, leading to an increase in its apparent aqueous solubility.
Self-Validation: A dose-dependent increase in the soluble concentration of the drug with increasing surfactant concentration (especially above the CMC) validates the micellar solubilization mechanism.
Conclusion and Recommendations
The solubilization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine can be systematically achieved by exploring pH adjustment, co-solvent systems, and surfactant-mediated approaches. It is recommended to begin with pH adjustment due to its simplicity and the basic nature of the diaminopyrimidine core. If this is insufficient or if a near-neutral pH is required, co-solvents such as DMSO or PEG 400 should be investigated. For formulations requiring higher concentrations or for in vivo applications, surfactant systems using non-ionic surfactants like Polysorbate 80 are a viable option. In some cases, a combination of these techniques (e.g., a buffered solution with a co-solvent) may provide the optimal solubilization. The protocols provided in this guide offer a robust framework for researchers to develop a suitable and stable formulation of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine for their specific research needs.
References
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. (2017). [Link]
New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. ChEMBL. [Link]
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. (2011). [Link]
Guidelines for surfactant selection to treat petroleum hydrocarbon-contaminated soils. PMC. (2021). [Link]
Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][4][13]oxazepine derivatives. Royal Society of Chemistry. (2019). [Link]
The solubility of DPM in different media used during in vitro and ex... ResearchGate. [Link]
Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. Taylor & Francis Online. (2010). [Link]
Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. (2021). [Link]
Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. Semantic Scholar. (2010). [Link]
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed. (2007). [Link]
Salt formation. Asian Journal of Pharmacy and Technology. (2015). [Link]
Choosing the Right Surfactant for Your Needs. Shree Vallabh Chemicals. [Link]
Cleaning formulations with improved surfactant solubility and use thereof.
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. (2020). [Link]
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. (2008). [Link]
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. (2016). [Link]
Eco-Friendly Synthesis of Pyrimidine and Dihydropyrimidinone Derivatives under Solvent Free Condition and their Anti-microbial Activity. Hilaris Publisher. (2013). [Link]
Screening of a Novel Solvent for Optimum Extraction of Anionic Surfactants in Water. MDPI. (2022). [Link]
An efficient and green deep eutectic solvents mediated synthesis of substituted pyrimidine and pyridine derivatives as potential. SSRN. (2022). [Link]
Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. ResearchGate. (2002). [Link]
The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib. Springer. (2024). [Link]
Process for the preparation of 2,4-diaminopyrimidine.
Co-solvent: Significance and symbolism. ScienceDirect. (2025). [Link]
Application Note: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in Fluorescence Microscopy
The following Application Note and Protocol guide details the use of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (often referred to as Nitro-Trimethoprim or Nitro-TMP ) in fluorescence microscopy. Based on the chemical struc...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the use of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (often referred to as Nitro-Trimethoprim or Nitro-TMP ) in fluorescence microscopy.
Based on the chemical structure and its functional groups, this compound is primarily utilized as a fluorogenic probe for Nitroreductase (NTR) activity, enabling the detection of bacterial infections or hypoxic cellular states. It functions as a "turn-on" probe where the enzymatic reduction of the nitro group restores fluorescence.
Subtitle: A Fluorogenic Probe for Nitroreductase Detection and Bacterial Imaging
Introduction & Mechanism of Action
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a synthetic analogue of the antibiotic Trimethoprim (TMP). Unlike standard fluorescent labels, this molecule is designed as a fluorogenic substrate (smart probe).
Core Mechanism: The "Turn-On" Switch
The molecule contains a nitro (-NO₂) group on the benzyl ring, which acts as a fluorescence quencher via electron withdrawal and non-radiative decay pathways. Upon entering a cell expressing Nitroreductase (NTR) —an enzyme abundant in bacteria but scarce in normoxic mammalian cells—the nitro group is enzymatically reduced to an amino (-NH₂) group.
State A (Quenched): 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine. Non-fluorescent.
State B (Fluorescent): 2,4-Diamino-5-(4-aminobenzyl)pyrimidine. Strongly fluorescent (typically Blue/Cyan emission).
This specific conversion allows for high-contrast imaging with low background, as the probe remains dark in non-target (NTR-negative) environments.
Key Applications
Bacterial Infection Imaging: Selective labeling of bacteria (e.g., E. coli, S. aureus) that naturally express type I nitroreductases.
Hypoxia Detection: In mammalian cells, hypoxic conditions can upregulate nitroreductase-like activity or create a reducing environment that activates the probe, marking oxygen-deprived tissues (e.g., solid tumor cores).
DHFR-Targeted Retention: As a TMP analog, the activated probe retains affinity for bacterial Dihydrofolate Reductase (eDHFR), ensuring the fluorescent signal remains localized within the bacterial cell or eDHFR-tagged fusion proteins.
Experimental Workflow & Protocols
Materials Required[1][2][3][4][5][6][7][8]
Probe: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (Solid or DMSO stock).
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
Buffer: PBS (pH 7.4) or physiological saline.
Cells: Bacterial culture (e.g., E. coli) or Mammalian cells (e.g., HeLa, under hypoxic conditions).
Microscope: Widefield or Confocal Fluorescence Microscope equipped with DAPI/BFP filter sets (Ex: ~350-370 nm, Em: ~440-460 nm).
Protocol A: Live-Cell Bacterial Imaging
Objective: To visualize viable bacteria via endogenous nitroreductase activity.
Stock Preparation:
Dissolve 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in DMSO to create a 10 mM stock solution .
Store at -20°C, protected from light.
Cell Preparation:
Grow bacteria to mid-log phase (OD600 ~ 0.5).
Wash cells once with PBS to remove culture media (optional, to reduce background).
Staining:
Dilute the stock solution into the cell suspension to a final concentration of 10–50 µM .
Incubate at 37°C for 30–60 minutes . (Time depends on NTR expression levels).
Washing:
Centrifuge cells (5000 x g, 3 min) and resuspend in fresh PBS. Repeat twice to remove unbound probe.
Imaging:
Mount cells on a poly-L-lysine coated slide or agarose pad.
Objective: To identify hypoxic regions in tissue or cell culture.
Induction:
Culture mammalian cells under hypoxic conditions (1% O₂) for 4–12 hours.
Labeling:
Add probe (final conc. 20 µM ) directly to the culture media.
Incubate for 2 hours under hypoxic conditions.
Analysis:
Wash cells with PBS.
Image immediately. Normoxic control cells should show minimal fluorescence.[1]
Data Interpretation & Visualization
Quantitative Analysis Table
Parameter
Quenched State (Probe)
Fluorescent State (Product)
Chemical Group
Nitro (-NO₂)
Amino (-NH₂)
Fluorescence
OFF (Dark)
ON (Bright)
Excitation Max
N/A
~350–370 nm (UV/Violet)
Emission Max
N/A
~440–460 nm (Blue)
Target Specificity
Permeable to all cells
Localized to NTR+ cells / Hypoxia
Mechanistic Pathway Diagram
Caption: Logical flow of probe activation.[2] The non-fluorescent nitro-probe enters the cell, is reduced by Nitroreductase, and becomes a fluorescent amino-derivative that binds DHFR for retention.
Troubleshooting & Optimization
High Background: If fluorescence is observed in control (normoxic/NTR-) cells, reduce incubation time or probe concentration. Some mammalian reductases may promiscuously reduce the probe at high concentrations.
Low Signal: Ensure bacteria are metabolically active (NTR requires NADH/NADPH). For hypoxia, ensure oxygen levels are strictly controlled (<1%).
Spectral Overlap: The blue emission may overlap with DAPI nuclear stains. If co-staining, use a nuclear stain with a different emission (e.g., RedDot or DRAQ5).
References
Fluorescent Probes for Nitroreductase: "2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring." Organic & Biomolecular Chemistry, 2024.[3] Link
Trimethoprim-Based Chemical Tags: "A trimethoprim (TMP)-based chemical tag for two-photon imaging."[4] ChemBioChem, 2007.[5] Link
Nitroreductase Imaging: "Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase and Nitroreductase." Biosensors, 2023.[6] Link
Antibiotic Probes: "Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux." Chemical Science, 2019. Link
Technical Support Center: Optimizing 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Synthesis
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 2,4-diamino-5-substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and proces...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,4-diamino-5-substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The synthesis of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, a key scaffold in drug discovery, often presents challenges related to yield, purity, and scalability. This document addresses the most common issues encountered in the classic and most reliable synthetic route: the condensation of guanidine with a β-dicarbonyl equivalent.
Core Synthesis Pathway: An Overview
The principal synthesis of the 2,4-diaminopyrimidine core involves the cyclization of a three-carbon electrophilic component with guanidine, which serves as the N-C-N nucleophilic building block.[1] For the target molecule, the most common precursor is an α-(4-nitrobenzyl) substituted β-ketonitrile or a related ester. The reaction is typically performed in an alcoholic solvent with a strong base like sodium ethoxide to facilitate the condensation.[2][3]
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiment.
Issue 1: Low or No Product Conversion
Question: I've run the reaction overnight, but my TLC and LC-MS analysis show primarily unreacted starting materials (guanidine and the benzyl precursor). What are the most likely causes and how can I fix this?
Answer:
Low conversion is a frequent issue that can almost always be traced back to one of three areas: reagent quality, reaction conditions, or insufficient activation of the nucleophile/electrophile.
Cause A: Inactive or Insufficient Base
The "Why": The reaction requires a strong base, typically an alkoxide like sodium ethoxide (NaOEt), for two critical reasons. First, if you are using guanidine hydrochloride, the base is required to neutralize the salt and generate free guanidine, the active nucleophile. Second, the base deprotonates the α-carbon of your benzyl precursor, forming the enolate necessary for the initial Michael addition and subsequent cyclization. An insufficient amount or degraded quality of the base will stall the reaction before it even begins.
Troubleshooting Steps:
Use Freshly Prepared Base: Sodium ethoxide and methoxide are hygroscopic and can degrade upon exposure to atmospheric moisture. For best results, prepare the solution fresh by dissolving sodium metal in anhydrous ethanol.[3]
Ensure Stoichiometry: If using guanidine hydrochloride, you need at least two equivalents of base: one to free the guanidine and one to form the enolate of the precursor. In practice, using a slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
Anhydrous Conditions: Ensure your solvent (e.g., ethanol) is anhydrous. Water will consume the alkoxide base and can participate in unwanted side reactions.[4]
Cause B: Suboptimal Temperature or Reaction Time
The "Why": While some condensations proceed at room temperature, this particular cyclization often requires thermal energy to overcome the activation barriers for both the initial C-N bond formation and the final dehydration step that leads to the aromatic pyrimidine ring.
Troubleshooting Steps:
Increase Temperature: Heating the reaction mixture to reflux in ethanol (approx. 78 °C) is a standard procedure.[5] This typically provides sufficient energy without causing significant degradation.
Monitor Progress: Don't rely on a fixed reaction time. Monitor the reaction's progress every few hours using TLC or LC-MS.[4] Reactions can take anywhere from 4 to 24 hours depending on the specific substrate and conditions.
Cause C: Poor Reagent Quality
The "Why": The purity of your starting materials is paramount. Impurities in guanidine or the benzyl precursor can inhibit the catalyst or introduce competing side reactions.
Troubleshooting Steps:
Guanidine Purity: Guanidine hydrochloride can be hygroscopic. Dry it in a vacuum oven before use.
Precursor Stability: Ensure your α-(4-nitrobenzyl) precursor is pure. If synthesized in-house, confirm its identity and purity by NMR and melting point. Impurities from its synthesis can interfere with the cyclization.
Question: The reaction appears to have worked, but my crude TLC plate shows multiple spots and the product is difficult to purify. What are these byproducts and how can I minimize them?
Answer:
The formation of multiple products indicates competing reaction pathways or product degradation. Understanding these pathways is key to suppressing them.
Cause A: Self-Condensation of the Precursor
The "Why": Under strong base conditions, the enolate of your α-(4-nitrobenzyl) precursor can react with another molecule of the precursor instead of with guanidine. This leads to dimers and polymeric material, complicating purification and reducing the yield of your desired product.
Troubleshooting Steps:
Control the Order of Addition: A highly effective strategy is to add the precursor slowly to the mixture of guanidine and base. This maintains a low instantaneous concentration of the precursor, favoring the reaction with the more abundant guanidine nucleophile.
Moderate Temperature: While heat is necessary, excessive temperatures for prolonged periods can sometimes promote side reactions. Run the reaction at a controlled reflux, avoiding aggressive superheating.
Cause B: Product Degradation
The "Why": The 2,4-diaminopyrimidine ring is generally stable, but the nitrobenzyl moiety can be sensitive. Prolonged exposure to very harsh basic or acidic conditions (during workup) at high temperatures can lead to decomposition.
Troubleshooting Steps:
Optimal Reaction Time: As mentioned, monitor the reaction and stop it once the starting material is consumed. Avoid unnecessarily long reaction times.[6]
Careful Workup: When neutralizing the reaction mixture, add the acid slowly and keep the solution cool in an ice bath to dissipate any exothermic effects.
Cause C: Difficulty with Isolation/Purification
The "Why": The product contains two basic amino groups, making its solubility highly pH-dependent. It can be soluble in aqueous acid (as the protonated salt) and moderately soluble in polar organic solvents. This can lead to product loss during aqueous workups if the pH is not carefully controlled.
Troubleshooting Steps:
Precipitation by Neutralization: After the reaction is complete, cool the mixture and carefully add acid (e.g., acetic acid or dilute HCl) to neutralize the excess base.[7] The target molecule is often least soluble near a neutral pH. Adjust the pH to ~7-8 to precipitate the product, which can then be collected by filtration.
Extraction: If precipitation is not effective, the product can be extracted. After neutralizing, use a polar organic solvent like ethyl acetate or a mixture of chloroform and methanol. Multiple extractions will be necessary.
Chromatography: For high purity, column chromatography on silica gel is often required. Due to the basicity of the compound, tailing can be an issue. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide, can significantly improve peak shape. A common eluent system would be Dichloromethane/Methanol with 0.5% NH4OH.
Troubleshooting Summary
Probable Cause
Recommended Solution
Low Conversion
Inactive/Insufficient Base
Use freshly prepared NaOEt (2.2-2.5 eq.); ensure anhydrous conditions.
Suboptimal Temperature
Heat reaction to reflux in ethanol; monitor progress with TLC/LC-MS.
Impure Product
Self-Condensation of Precursor
Add precursor slowly to the mixture of base and guanidine.
Difficult Purification
pH-dependent Solubility
Carefully neutralize the reaction mixture to pH 7-8 to precipitate the product.
Tailing on Silica Gel Column
Use an eluent containing a basic modifier (e.g., 0.5% triethylamine or NH4OH).
Frequently Asked Questions (FAQs)
Q1: Is sodium ethoxide the only choice of base? Can I use something like potassium carbonate?
For this specific transformation, a strong base is highly recommended. Weaker inorganic bases like potassium carbonate (K2CO3) are generally not strong enough to efficiently generate the required enolate from the α-carbon of the precursor, which is crucial for the reaction to proceed at a reasonable rate. Sodium or potassium alkoxides (methoxide, ethoxide, tert-butoxide) are the standard and most reliable choices.
Q2: What is the best solvent? I've seen procedures using ethanol, methanol, and DMF.
Ethanol is the most common and often the best choice. It readily dissolves the reactants, its reflux temperature is suitable for the reaction, and it is relatively easy to remove. Methanol can also be used and may sometimes result in faster reaction rates, but it has a lower boiling point. DMF is a polar aprotic solvent that can be used, but its high boiling point can make product isolation more difficult and may lead to more side products if not carefully controlled. For this specific synthesis, we recommend starting with anhydrous ethanol.[5]
Q3: Are there any alternative, more modern synthetic routes to this compound?
Yes, while the guanidine condensation is the most direct route, palladium-catalyzed cross-coupling reactions offer an alternative.[8] One could start with a pre-formed 2,4-diamino-5-halopyrimidine (e.g., 5-bromo or 5-iodo) and couple it with a (4-nitrophenyl)methyl boronic ester (Suzuki coupling) or a related organometallic reagent.[9][10][11] This approach is multi-stepped but can be advantageous if the required α-(4-nitrobenzyl) precursor for the condensation route is difficult to access or unstable. A Sonogashira coupling followed by hydrogenation has also been used to install similar side chains.[12][13]
Q4: How do I best monitor this reaction by TLC?
The product, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, is quite polar due to the two amino groups and the nitro group. A good starting mobile phase for TLC analysis on silica plates is a 95:5 or 90:10 mixture of Dichloromethane (DCM) and Methanol (MeOH). The starting precursor will be less polar than the final product. The product can be visualized under UV light (it is highly UV-active) or by staining with potassium permanganate.
Visualizations and Protocols
General Reaction Scheme
The diagram below illustrates the fundamental condensation reaction.
Caption: General workflow for pyrimidine synthesis.
Troubleshooting Decision Tree
Use this workflow to diagnose common issues with the synthesis.
Caption: A decision tree for troubleshooting the reaction.
Appendix: Detailed Experimental Protocol
Protocol 1: Synthesis of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Disclaimer: This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add anhydrous ethanol (e.g., 100 mL for a 50 mmol scale reaction). Carefully add sodium metal (2.2 equivalents relative to the precursor) in small pieces. Allow the sodium to react completely to form sodium ethoxide. The flask may require gentle heating to initiate the reaction and cooling to control the exotherm.
Addition of Guanidine: Once the sodium ethoxide solution has cooled to room temperature, add guanidine hydrochloride (1.2 equivalents) to the flask with stirring. Stir for 20-30 minutes to allow the formation of free guanidine.
Addition of Precursor: Dissolve the ethyl 2-cyano-3-(4-nitrophenyl)propanoate (1.0 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirring guanidine/ethoxide mixture over 30 minutes.
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH). The reaction is typically complete within 8-16 hours.
Workup and Isolation:
Cool the reaction mixture in an ice bath.
Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 7-8. A precipitate should form.
Stir the resulting slurry in the ice bath for 30-60 minutes to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the filter cake sequentially with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.
Purification:
Dry the crude product under vacuum.
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a DCM/MeOH eluent system containing 0.5% triethylamine.
References
Ferris, J. P., & Hagan, W. J., Jr (1984). Prebiotic Synthesis of Diaminopyrimidine and Thiocytosine. Origins of life and evolution of the biosphere, 14(1-4), 107–112. [Link]
Zhang, Y., et al. (2007). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & medicinal chemistry, 15(13), 4487–4496. [Link]
Gangjee, A., et al. (2007). Synthesis of 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines as potential substrates for the RFC and as classical antifolate analogs. Cancer Research, 67(9_Supplement), 4865. [Link]
Rosowsky, A., et al. (1999). Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases. Journal of medicinal chemistry, 42(9), 1547–1558. [Link]
Gangjee, A., et al. (2004). Design, Synthesis, and Biological Evaluation of 2,4-Diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 47(11), 2811-2820. [Link]
Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(4), 928-939. [Link]
Nenajdenko, V. G., et al. (2006). A New Method for the Synthesis of 2,4-Diamino-6-arylpyrimidines. ChemInform, 37(1). [Link]
Scribd. (n.d.). Synthesis of 2,4-Diamino-6-Hydroxypyrimidine. [Link]
Wang, S., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]
ChEMBL. (n.d.). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. [Link]
Zhang, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 38. [Link]
ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. [Link]
Technical Support Center: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
The following guide serves as a specialized Technical Support Center for the synthesis and optimization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine . This content is structured to address the specific chemical challenges...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for the synthesis and optimization of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine . This content is structured to address the specific chemical challenges associated with the electron-deficient 4-nitrobenzyl moiety, differentiating it from standard Trimethoprim synthesis.
Status: Active | Tier: L3 Engineering Support | Topic: Yield Optimization
Core Synthesis Protocol (The "Stenbuck" Variation)
To troubleshoot yield, we must first establish the baseline valid protocol. The most robust industrial route for 5-benzylpyrimidines is the Stenbuck Method (condensing a benzaldehyde with a
-alkoxypropionitrile), adapted here for the nitro-derivative.
The Reaction Pathway
The synthesis proceeds in two distinct chemical phases, often performed in a "one-pot" or telescoped manner.
Phase A (Condensation): 4-Nitrobenzaldehyde reacts with 3-ethoxypropionitrile (or 3-methoxypropionitrile) in the presence of a base (NaOMe) to form the
Phase B (Cyclization): The intermediate reacts with Guanidine (free base) to close the pyrimidine ring.
Figure 1: The modified Stenbuck pathway. Note that the electron-withdrawing nitro group accelerates the initial condensation but requires careful handling during the isomerization step.
Troubleshooting Guide: Diagnosing Low Yields
This section addresses specific failure modes reported by researchers.
Case 1: "My reaction mixture turns black/tarry, and yield is <20%."
Diagnosis:Base-Induced Polymerization (The Nitro Effect).
Unlike the electron-rich trimethoxybenzaldehyde used in Trimethoprim synthesis, 4-nitrobenzaldehyde is highly electrophilic.
The Mechanism: The nitro group makes the benzylic protons in the intermediate highly acidic. Excess strong base (NaOMe) or excessive heat causes the formation of stable "nitronate" anions or polymerization of the reactive aldehyde before it condenses.
Corrective Action:
Lower the Temperature: Do not reflux immediately. Perform the condensation (Phase A) at 40–50°C initially. Only raise to reflux after the intermediate is confirmed (TLC).
Staged Base Addition: Do not dump all NaOMe at once. Add it dropwise to keep the pH controlled (approx. pH 9-10 equivalent).
Case 2: "I see unreacted aldehyde on TLC even after 12 hours."
Diagnosis:Water Contamination (Reversibility).
The Knoevenagel condensation is an equilibrium reaction. Water drives the reaction backward to the starting aldehyde.
The Mechanism:
.
Corrective Action:
Solvent Integrity: Ensure your alcohol solvent (Methanol or 2-Methoxyethanol) is anhydrous.
Guanidine Source: Are you using Guanidine Carbonate? Stop. Carbonate releases water during neutralization. Use Guanidine Hydrochloride and neutralize it in situ with anhydrous NaOMe.
Azeotropic Distillation: If using a higher boiling solvent (e.g., toluene/butanol mix), use a Dean-Stark trap to physically remove water.
Case 3: "The product precipitates but is sticky or impure."
Diagnosis:Intermediate Isomer Trapping.
The reaction relies on the benzylidene (double bond conjugated to ring) rearranging to the benzyl (double bond internal) form to cyclize.
Corrective Action:
Solvent Switch: Switch from Methanol (b.p. 65°C) to 2-Methoxyethanol (Cellosolve) (b.p. 124°C) or DMSO . The higher temperature is often required to overcome the activation energy for the cyclization of the nitro-derivative.
Wash Protocol: The sticky impurity is often the uncyclized linear intermediate. Wash the crude solid with cold acetone (the product is insoluble; the intermediate is soluble).
Optimization Logic Tree (Decision Support)
Use this logic flow to determine your next experimental move.
Figure 2: Decision tree for troubleshooting reaction outcomes based on Thin Layer Chromatography (TLC) analysis.
Validated Experimental Parameters (Data Table)
The following parameters are derived from successful optimizations of benzylpyrimidine syntheses (Stenbuck/Burroughs Wellcome protocols) adapted for nitro-substrates.
Parameter
Standard (Trimethoprim)
Optimized for Nitro-Derivative
Why? (Technical Rationale)
Solvent
Methanol
2-Methoxyethanol or DMSO
Higher reflux temp needed to force cyclization of the electron-deficient intermediate.
Base
NaOMe (Solid)
NaOMe (Solution)
Precise dosing prevents "nitronate" shock and polymerization.
Temp (Phase A)
Reflux
45°C - 60°C
4-Nitrobenzaldehyde is hyper-reactive; reflux causes tars.
Temp (Phase B)
Reflux
110°C - 125°C
High energy required to close the ring with the deactivated benzyl group.
Guanidine Ratio
1.1 eq
1.5 - 2.0 eq
Excess guanidine drives the equilibrium forward and acts as a buffer.
Frequently Asked Questions (FAQs)
Q: Can I use Guanidine Carbonate directly?A: No. Guanidine Carbonate releases water and CO2. The water hydrolyzes your intermediate back to the aldehyde. You must prepare free guanidine by reacting Guanidine HCl with NaOMe in alcohol and filtering off the NaCl before adding it to the main reaction, or perform this in situ if using a solvent that tolerates salt.
Q: Why is the melting point of my product lower than the literature value (>250°C)?A: This indicates the presence of the linear intermediate . The cyclization is likely incomplete.
Fix: Recrystallize from Glacial Acetic Acid or perform a "digestion" (heating the solid in solvent without dissolving it) in refluxing ethanol to wash away the linear impurities.
Q: Can I use 4-nitrobenzyl chloride instead of the aldehyde?A: While possible via a different route (alkylation of diamino-pyrimidine), the yield is notoriously poor due to poly-alkylation (alkylation at the amino groups). The Aldehyde + Nitrile route (Stenbuck) is the only way to guarantee regioselectivity at the C-5 position.
References
Stenbuck, P., & Hood, H. M. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.[1][2] U.S. Patent No. 4,115,650. Washington, DC: U.S. Patent and Trademark Office. Link
Core grounding: This patent establishes the foundational "Stenbuck" chemistry (Aldehyde +
-alkoxypropionitrile) used for this class of compounds.
Roth, B., et al. (1987). Synthesis and biological activity of 2,4-diamino-5-benzylpyrimidines.[1]Journal of Medicinal Chemistry, 30(2), 348-356. Link
Scientific Integrity: Provides mechanistic insight into the structure-activity relationships and synthesis vari
Hurlbert, B. S., et al. (1968). Studies on Condensed Pyrimidine Systems. XXIII.
-Aminonitriles.Journal of Medicinal Chemistry, 11(4), 703-707. Link
Context: Discusses the reactivity of similar nitrile intermediates and guanidine cycliz
Kompis, I., & Wick, A. (1977). Synthesis of 2,4-diamino-5-benzylpyrimidines.[1][2][3]Helvetica Chimica Acta, 60(8), 3025-3034. Link
Alternative Methods: Validates the challenges in alternative alkylation routes, reinforcing the choice of the condens
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Subject: Troubleshooting & Optimization Guide for Intermediate Isolation
Ticket ID: PUR-DNBP-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are encountering challenges with 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (DNBP). This molecule is a critical antifolate precursor, structurally analogous to Trimethoprim intermediates. Its purification is complicated by the amphoteric nature of the diaminopyrimidine ring, the polarity of the nitro group, and its tendency to form occluded oils or "sticky" solids during precipitation.
This guide moves beyond standard protocols, offering a mechanism-based troubleshooting framework. We focus on exploiting the molecule's pKa profile for chemical separation and overcoming the "amine tailing" effect in chromatography.
Module 1: The "Sticky Solid" & Solubility Paradox
User Issue: "My crude product oils out upon cooling or traps solvent, forming a gummy solid that is difficult to filter."
Root Cause Analysis:
The nitro group at the para position increases the polarity of the benzyl ring, while the diaminopyrimidine moiety is highly capable of hydrogen bonding. In mixed solvent systems (e.g., Ethanol/Water), the compound often passes through a "liquid-liquid phase separation" (oiling out) before crystallizing, trapping impurities.
Troubleshooting Protocol: The High-Temperature Swish
Do not attempt to filter the gummy solid directly. Instead, force a phase transition using a high-boiling, polar aprotic solvent.
Parameter
Recommendation
Mechanism
Primary Solvent
DMF (Dimethylformamide) or DMSO
High solubility at >80°C breaks down crystal lattice energy.
Anti-Solvent
Water (at 60°C, not cold)
Adding hot water prevents rapid super-saturation (oiling).
Cooling Rate
5°C per 30 mins
Slow cooling allows the "oil" droplets to nucleate into defined needles.
Step-by-Step Recovery:
Dissolve the crude gum in minimal DMF at 90°C .
Add hot water (70°C) dropwise until persistent turbidity is just observed.
Stop stirring. Allow the turbidity to settle into nuclei (10 mins).
Resume slow stirring and cool to Room Temperature (RT) over 4 hours.
Filter and wash with cold Acetone (removes surface DMF).
Module 2: Chemical Purification (The Acid-Base Swing)
User Issue: "Recrystallization isn't removing the yellow impurities or unreacted guanidine."
The Solution:
Exploit the basicity of the pyrimidine nitrogens (pKa ~7.2). DNBP is protonated in acid (soluble) and neutral in base (insoluble). Most non-basic impurities (nitrobenzyl halides) or highly basic salts (guanidine) will not follow this specific solubility profile.
Workflow Diagram: The Acid-Base Swing
Figure 1: The "Acid-Base Swing" selectively isolates the target by toggling the protonation state of the pyrimidine ring, leaving non-basic impurities behind.
Critical Technical Note:
Use Acetic Acid rather than HCl. The acetate salt is often more soluble than the hydrochloride salt for these benzylpyrimidines, preventing premature crystallization during the filtration step.
Module 3: Chromatographic Purity (HPLC)
User Issue: "I see severe peak tailing and retention time shifts in HPLC."
Root Cause Analysis:
The amino groups on the pyrimidine ring interact strongly with residual silanols on standard silica C18 columns. Additionally, the nitro group makes the molecule a "π-electron acceptor," causing secondary interactions.
Optimization Table:
Variable
Standard (Problematic)
Optimized Protocol
Reason
Column
Standard C18 Silica
C18 Hybrid (High pH Stable) or PFP (Pentafluorophenyl)
Running at high pH keeps the amine neutral, eliminating silanol interaction and sharpening the peak.
Mobile Phase B
Acetonitrile
Methanol/Acetonitrile (1:1)
Methanol often provides better selectivity for nitro-isomers than pure ACN.
Detection
254 nm
280 nm or 330 nm
Nitro-benzyl compounds have distinct absorbance; 254 nm captures all benzenoid impurities.
FAQs: Rapid Fire Troubleshooting
Q1: My product is bright yellow. Is it pure?A: Yes, the 4-nitro group imparts a yellow color. However, if it turns orange or brown , this indicates oxidation (likely of the amine groups) or light sensitivity. Store the purified solid in amber vials under Argon.
Q2: Can I use ethanol for recrystallization?A: Only if the purity is already >90%. For crude material, ethanol often leads to the "oiling out" described in Module 1. 2-Methoxyethanol (Methyl Cellosolve) is historically the preferred solvent for this class of compounds [1], but DMF/Water is safer and more effective for the nitro-variant.
Q3: How do I remove the "Regioisomer" (wrong benzyl attachment)?A: If you synthesized this via guanidine condensation, regioisomers are rare. However, if you used alkylation, you might have N-alkylated byproducts. These are significantly more basic (pKa > 9).
Test: Perform the Acid-Base swing (Module 2) but stop at pH 8.0 . The target DNBP (pKa ~7.2) will precipitate, while the highly basic N-alkylated impurities remain in solution.
References
Roth, B., et al. (1980). "2,4-Diamino-5-benzylpyrimidines as antibacterial agents." Journal of Medicinal Chemistry. (Describes the foundational solubility and synthesis logic for benzylpyrimidines).
PubChem Compound Summary. (2025). "2,4-Diamino-5-(4-nitrobenzyl)pyrimidine."[1] National Center for Biotechnology Information. (Verified structure and physical property data).
Hitchings, G. H., et al. (1948). "The Synthesis of 2,4-Diamino-5-benzylpyrimidines." Journal of the American Chemical Society. (The classic "Hitchings" method utilizing guanidine condensation).
Q: My IC50 has shifted >50-fold. Is this target mutation or amplification?
A: A drastic shift often indicates DHFR gene amplification or a point mutation in the active site.
Mechanism: Cells under chronic exposure to antifolates like 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine often amplify the DHFR locus (sometimes on double minutes) to overproduce the enzyme, simply outcompeting the drug. Alternatively, mutations (e.g., F31 or L22 variants in mammalian cells) reduce drug binding affinity.
Diagnostic Step: Perform a Western Blot for DHFR protein levels. If levels are 10-100x higher than parental lines, it is amplification. If levels are normal but activity is resistant, sequence the DHFR gene.
Q: The compound works in Buffer A but fails in Complete Media. Why?
A: This is the "Thymidine Bypass" effect.
Mechanism: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine inhibits DHFR, depleting the tetrahydrofolate (THF) pool required for de novo thymidylate synthesis. However, standard FBS (Fetal Bovine Serum) contains significant levels of thymidine and hypoxanthine. Cells can use the Salvage Pathway to bypass the block, rendering the drug ineffective.
Solution: You must use Dialyzed FBS (dFBS) to remove small molecules (<10 kDa) like thymidine.
Validation: Attempt a "Thymidine Rescue" experiment. If adding exogenous Thymidine (10 µM) restores growth in the presence of the drug, your mechanism is on-target (DHFR inhibition).
Q: My cells are resistant, but DHFR levels are normal. Could it be transport?
A: Yes, specifically Efflux , not Uptake.
Mechanism: Unlike Methotrexate (which requires the Reduced Folate Carrier, RFC), 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a lipophilic antifolate . It enters via passive diffusion (independent of RFC) but is a prime substrate for P-glycoprotein (P-gp/MDR1/ABCB1) .
Diagnostic Step: Co-treat with a P-gp inhibitor like Verapamil (5-10 µM) or Tariquidar. If sensitivity is restored, your resistance is MDR1-mediated efflux.
Troubleshooting & Optimization Protocols
Protocol A: The "Thymidine Rescue" Validation
Purpose: To confirm that resistance is due to DHFR pathway bypass rather than off-target toxicity.
Seed Cells: Plate 2,000 cells/well in 96-well plates using Folate-Free RPMI + 10% Dialyzed FBS .
Drug Treatment: Add 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine at 5x the IC50.
Rescue Arm: In half the wells, add Thymidine (10 µM) .
Control Arm: In the other half, add vehicle (DMSO).
Incubate: 72 hours.
Readout: Measure viability (CellTiter-Glo or MTT).
Result: If Thymidine restores viability >80%, the resistance in your standard culture was likely due to exogenous thymidine in the serum.
Protocol B: DHFR Intracellular Accumulation Assay
Purpose: To determine if the drug is being pumped out by efflux transporters.
Prepare Lysate: Harvest
resistant cells and parental cells.
Incubate: Treat both lines with 1 µM radiolabeled or fluorescently-tagged antifolate for 1 hour at 37°C.
Wash: Wash rapidly (3x) with ice-cold PBS to stop transport.
Lyse: Lyse cells in 0.1% Triton X-100.
Quantify: Measure intracellular drug concentration via HPLC or scintillation counting.
Interpretation: If the resistant line has <50% accumulation compared to parental, upregulation of P-gp/MDR1 is the primary resistance driver.
Visualizing Resistance Mechanisms
The following diagram illustrates the three primary nodes of resistance: Target (DHFR) , Transport (MDR1) , and Metabolism (Bypass) .
Figure 1: Mechanistic pathways of resistance to lipophilic antifolates. Red paths indicate resistance modes: Efflux (P-gp), Target Modification (Mutant/Amplified DHFR), and Metabolic Bypass (Salvage Pathway).
Data Summary: Resistance Phenotypes
Resistance Mechanism
DHFR Protein Level
Intracellular Drug Conc.
Sensitivity to P-gp Inhibitor
Rescued by Thymidine?
DHFR Amplification
High (10-100x)
Normal
No
Yes
DHFR Mutation
Normal
Normal
No
Yes
MDR1 Efflux
Normal
Low (<50%)
Yes (Restored)
Yes
Thymidine Bypass
Normal
Normal
No
N/A (Already Resistant)
Advanced Technical Note: The Nitro Group
Context: Chemical Structure-Activity Relationship (SAR)
The "4-nitro" substituent on the benzyl ring distinguishes this compound from other diaminopyrimidines.
Metabolic Reduction: In highly reducing intracellular environments (or hypoxic solid tumor models), the nitro group (
) may be reduced to an amino group ().
Impact: The amino-analog (2,4-diamino-5-(4-aminobenzyl)pyrimidine) is a highly potent DHFR inhibitor. If your cell line has low nitro-reductase activity, the compound may act as a "prodrug" that fails to activate, leading to apparent resistance.
Test: Compare activity under Normoxia vs. Hypoxia (1%
). If potency increases under hypoxia, the nitro-reduction is a key activation step.
References
Mechanism of Antifolate Resistance
Gonen, N., & Assaraf, Y. G. (2012). Antifolates in cancer therapy: Structure, activity and mechanisms of drug resistance. Drug Resistance Updates, 15(4), 183-210.
Lipophilic Antifolates & P-glycoprotein
Assaraf, Y. G. (2006). The role of multidrug resistance efflux transporters in antifolate resistance and folate homeostasis. Drug Resistance Updates, 9(4-5), 227-246.
Thymidine Salvage Pathway
Comparison of the effects of thymidine on the toxicity of antifolates. Cancer Research.
DHFR Amplification Protocols
Schimke, R. T. (1984). Gene amplification in cultured animal cells. Cell, 37(3), 705-713.
Troubleshooting
Technical Support Center: Refining Dosage for 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine. This guide provides in-depth technical assistance in a questio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during your experiments, with a focus on dosage refinement for both in vitro and in vivo studies. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your research.
Understanding the Compound: Mechanism of Action
Question: What is the primary mechanism of action for 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine?
Answer: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine belongs to the 2,4-diaminopyrimidine class of compounds, which are well-established as inhibitors of the enzyme dihydrofolate reductase (DHFR)[1][2][3]. DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA[2]. By inhibiting DHFR, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells[2]. The diaminopyrimidine core of the molecule mimics the structure of folic acid, allowing it to bind to the active site of the DHFR enzyme.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.
In Vitro Dosage Refinement: A Step-by-Step Guide
Frequently Asked Questions (FAQs)
Question: I am starting my in vitro experiments. What is a good starting concentration for 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine?
Answer: For initial experiments with a novel compound where the IC50 is unknown, a wide concentration range is recommended for screening. Based on studies with structurally similar nitro-pyrimidine derivatives on cancer cell lines like MCF-7, a starting range of 5 µg/mL to 100 µg/mL can be a practical starting point. It is advisable to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Question: This compound is poorly soluble in aqueous media. How should I prepare my stock and working solutions?
Answer: Yes, pyrimidine derivatives are often characterized by their poor aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO)[1].
Protocol for Stock Solution Preparation:
Weigh the desired amount of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine.
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
Ensure complete dissolution by gentle vortexing or sonication.
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Question: What is the maximum concentration of DMSO I can use in my cell culture without causing cytotoxicity?
Answer: The final concentration of DMSO in your cell culture medium is critical. While some robust cell lines can tolerate up to 1% DMSO, it is a good practice to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced cytotoxicity. For sensitive or primary cell lines, the DMSO concentration should be even lower, ideally at 0.1% or less. Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) in your assays to account for any effects of the solvent.
Troubleshooting Guide: In Vitro Experiments
Issue 1: I am observing precipitation of the compound in my culture medium after adding the working solution.
Cause: The aqueous solubility of the compound has been exceeded upon dilution of the DMSO stock into the culture medium.
Solution:
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
Pre-warming the Medium: Gently warm your culture medium to 37°C before adding the compound.
Vortexing During Dilution: Add the compound dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
Lowering the Final Concentration: If precipitation persists, you may need to lower the highest concentration in your dose-response curve.
Issue 2: My dose-response curve is not sigmoidal, or I am seeing inconsistent results between replicates.
Cause 1: Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or may have precipitated out during storage.
Solution 1: Before each use, visually inspect your stock solution for any precipitate. If present, gently warm the vial and vortex until the solution is clear.
Cause 2: DMSO Inhibition of DHFR: High concentrations of DMSO can directly inhibit the activity of DHFR, confounding your results[4].
Solution 2: Ensure your final DMSO concentration is as low as possible and is consistent across all experimental and control wells.
Cause 3: Compound Instability: The compound may be unstable in the culture medium over the duration of your experiment.
Experimental Protocol: Determining the IC50 of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine using a DHFR Enzyme Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reaction[2].
Materials:
Purified DHFR enzyme
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Dihydrofolate (DHF) solution
NADPH solution
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine stock solution in DMSO
Temperature-controlled UV/Vis spectrophotometer
Procedure:
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, NADPH, and the DHFR enzyme.
For inhibition assays, add varying concentrations of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine to the reaction mixture. Include a vehicle control with DMSO only.
Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
Initiate the reaction by adding the DHF solution.
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 2-5 minutes)[2].
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.
Determine the percent inhibition for each concentration of the compound and plot the results to calculate the IC50 value.
Author: BenchChem Technical Support Team. Date: March 2026
Senior Application Scientist: Dr. Aris Thorne
Last Updated: February 28, 2026
Subject: Troubleshooting Off-Target Toxicity & Assay Artifacts for Nitrobenzyl-Pyrimidine Antifolates
Core Technical Overview
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a classical antifolate structurally analogous to Trimethoprim. Its primary mechanism is the competitive inhibition of Dihydrofolate Reductase (DHFR) , preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This halts thymidylate synthesis, leading to "thymineless death" in rapidly dividing cells.[1]
The "Off-Target" Challenge:
While designed to target bacterial or protozoal DHFR, this scaffold faces three distinct off-target risks that ruin experimental data:
Homologous Toxicity: Inhibition of host (mammalian) DHFR, causing bone marrow suppression.
Physicochemical Artifacts: Poor aqueous solubility leading to micro-precipitation and non-specific "aggregation-based" cytotoxicity.
Metabolic Divergence: The 4-nitro group is susceptible to reduction by cellular nitroreductases, converting the compound into a 4-aminobenzyl derivative with altered pharmacokinetics and binding affinity.
The Issue: Diaminopyrimidines are lipophilic and prone to crashing out of solution when diluted from DMSO into aqueous media. This creates "pseudo-activity" where protein aggregates kill cells non-specifically, mimicking a potent off-target effect.
Troubleshooting Protocol: The "Cloud Point" Validation
Do not assume your compound is in solution just because the media looks clear. Micro-precipitates are often invisible to the naked eye.
Step-by-Step Validation:
Preparation: Prepare a 1000x stock in 100% DMSO (e.g., 10 mM).
Dilution: Dilute to 2x final concentration in pre-warmed (37°C) media without serum (serum proteins can mask precipitation).
Light Scattering Check: Measure Absorbance at 650 nm (where the compound should not absorb).
The "Serum Shift": Repeat with 10% FBS. If solubility improves significantly, be aware that protein binding (albumin) is reducing your free drug concentration (free fraction), potentially shifting your IC50.
Optimization Table: Solvent Systems
Variable
Recommendation
Causality
Max DMSO
< 0.5% (v/v)
>0.5% DMSO permeabilizes membranes, sensitizing cells to non-specific toxicity.
Surfactant
0.01% Tween-20
Prevents formation of colloidal aggregates (promiscuous inhibitors).
Stock Storage
-20°C, Desiccated
The nitro group is stable, but the pyrimidine amine is hygroscopic; water uptake degrades potency.
Module 2: Distinguishing On-Target vs. Off-Target Toxicity
The Issue: You observe cytotoxicity in your mammalian cell line. Is this due to hDHFR inhibition (on-target mechanism, but undesirable side effect) or a completely unrelated off-target interaction (e.g., kinase inhibition, mitochondrial toxicity)?
The Solution: The Folinic Acid Rescue Assay . This is the gold standard for validating antifolate mechanisms.
The Mechanism of Rescue
DHFR inhibitors block the recycling of folate. Folinic Acid (Leucovorin/5-formyl-THF) bypasses the DHFR step entirely, providing the necessary reduced folates downstream of the block.
If Folinic Acid rescues the cells: The toxicity was caused by DHFR inhibition (On-Target mechanism).
If Folinic Acid FAILS to rescue: The toxicity is Off-Target (e.g., general membrane disruption, nitro-reduction toxicity).
Control: Vehicle (DMSO) + 20 µM Folinic Acid (to rule out FA toxicity).
Incubation: 72 hours.
Readout: Cell viability (ATP/CellTiter-Glo or MTT).
Data Interpretation:
Shift in IC50 > 100-fold: Confirmed DHFR-mediated toxicity.
No Shift: The compound is killing cells via a non-DHFR mechanism (Off-Target).
Visualization: The Rescue Pathway
Figure 1: Mechanism of Folinic Acid Rescue.[2] The inhibitor blocks DHFR, halting DNA synthesis.[3] Folinic acid enters downstream, restoring the pool of Tetrahydrofolate (THF) and rescuing cell viability only if the toxicity is DHFR-dependent.
Module 3: Metabolic Instability (The Nitro Group)
The Issue: The 4-nitrobenzyl moiety is not inert. In hypoxic environments (solid tumors) or in the presence of specific bacterial nitroreductases, the nitro group (
) is reduced to an amino group ().
Consequences:
Solubility Shift: The amine is more polar than the nitro group.
Potency Loss/Gain: The 4-amino analog often has a drastically different binding affinity for DHFR compared to the 4-nitro parent.
Reactive Intermediates: The reduction passes through a hydroxylamine intermediate, which can be DNA-damaging (genotoxic off-target effect).
Troubleshooting:
If you see variable IC50s between cell lines, check the expression of Nitroreductases or the oxygenation status of your culture. Hypoxic cells may metabolize your compound faster, leading to confusing potency data.
Troubleshooting FAQ
Q: My IC50 for bacterial DHFR is good (low nM), but the Selectivity Index (SI) against human cells is poor (<10). How do I improve this?A: The 2,4-diaminopyrimidine core is highly conserved. To improve selectivity, you must exploit the "wiggle room" in the active site.
Action: Modify the benzyl ring. Human DHFR has a wider, more hydrophobic pocket than bacterial DHFR. Adding bulky lipophilic groups (like the trimethoxy in Trimethoprim) often reduces human binding while maintaining bacterial potency. The 4-nitro group is relatively small; replacing it with a larger group might improve SI.
Q: The compound precipitates in PBS but dissolves in media. Why?A: PBS has high ionic strength and no proteins. Media contains amino acids and (if added) serum albumin. Albumin acts as a "sink," binding lipophilic drugs and keeping them in solution.
Warning: If you rely on serum for solubility, your "free drug" concentration is unknown. Always measure IC50 in low-serum (1-2%) or serum-free conditions if possible to get the true potency.
Q: Can I use Thymidine instead of Folinic Acid for rescue?A: Yes, but with a caveat. Thymidine only rescues the DNA synthesis block ("thymineless death"). It does not rescue the purine synthesis block. Folinic acid rescues both.[4] If Thymidine rescues partially but Folinic Acid rescues fully, your compound is likely inhibiting both DHFR and potentially Thymidylate Synthase (TS).
Diagnostic Decision Tree
Use this workflow when you encounter unexpected toxicity data.
Figure 2: Diagnostic workflow for determining the source of toxicity. Prioritizes ruling out physical artifacts before investigating biological mechanisms.
References
Mechanism of Antifolates: Visentin, M., et al. (2014). "The antifolates."[1][5][6][7] Hematology/Oncology Clinics of North America.
Folinic Acid Rescue Protocols: Matherly, L. H., & Goldman, I. D. (2003). "Membrane transport of folates." Vitamins & Hormones. (Establishes the basis for Leucovorin bypassing DHFR block).
Selectivity of Diaminopyrimidines: Hawser, S., et al. (2006). "Dihydrofolate reductase inhibitors as antibacterial agents." Biochemical Pharmacology. (Discusses structure-activity relationships for hDHFR vs. bacterial DHFR).
Solubility in Assays: Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
Nitroreductase Metabolism: Roldán, M. D., et al. (2008). "Bacterial nitroreductases: metabolism of nitroaromatic compounds." Current Opinion in Microbiology. (Relevant for the 4-nitrobenzyl stability).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Quantification of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Status: Operational
Ticket ID: #PYR-NITRO-001
Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Executive Summary
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (hereafter DNBP ) is a critical intermediate in the synthesis of classical antifolates and lipophilic dihydrofolate reductase (DHFR) inhibitors. Its quantification is essential not only for yield optimization but also as a potential genotoxic impurity (PGI) in final drug substances (e.g., where the nitro group is subsequently reduced to an amine).
This guide addresses the specific physicochemical challenges of DNBP: its basic pyrimidine core (pKa ~7.2) causing peak tailing, and the nitro-benzyl moiety's hydrophobicity requiring optimized organic modifiers.
Module 1: Method Development & Optimization
Q1: I am observing severe peak tailing (Asymmetry > 2.0). Why is this happening and how do I fix it?
A: Peak tailing in diaminopyrimidines is almost invariably caused by secondary silanol interactions . The 2,4-diamino moiety is basic; at neutral pH, it becomes protonated and interacts ionically with residual silanols on the silica backbone of your column.
The Fix: You must operate at a pH below the pKa of the silanols (typically pH < 3.0) or use a high ionic strength buffer with an amine modifier.
Recommended Protocol:
Mobile Phase A: 50 mM Potassium Phosphate (pH 3.0 adjusted with Phosphoric Acid). Note: The low pH suppresses silanol ionization.
Mobile Phase B: Acetonitrile (ACN).
Additives: If tailing persists, add 0.1% Triethylamine (TEA) to the buffer. TEA acts as a sacrificial base, blocking silanol sites.
Q2: How do I separate DNBP from its reduced amino-analog (2,4-diamino-5-(4-aminobenzyl)pyrimidine)?
A: This is a common critical pair. The separation relies on the electronic difference between the electron-withdrawing nitro group (DNBP) and the electron-donating amino group (impurity/product).
Elution Order: On a standard C18 column, the amino-analog is more polar and will elute first. DNBP, being more hydrophobic due to the nitro group, will elute later.
Optimization: If resolution (Rs) is < 2.0, decrease the % ACN by 2-5%. The nitro group's retention is highly sensitive to organic modifier concentration.
Q3: What is the optimal detection wavelength?
A: While the pyrimidine core absorbs strongly at 254 nm, the nitro-benzyl group provides a secondary absorbance maximum shifted towards 270–290 nm .
Recommendation: Use a Diode Array Detector (DAD) to scan 200–400 nm. For quantification, 285 nm often provides better selectivity against non-nitro impurities, though 254 nm offers higher raw sensitivity.
Module 2: Standard Operating Procedure (SOP)
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18, End-capped, Base-deactivated (e.g., 250 x 4.6 mm, 5 µm)
"End-capping" reduces silanol activity critical for basic amines.
Flow Rate
1.0 mL/min
Standard backpressure management.
Temperature
30°C
Improves mass transfer and peak sharpness.
Injection Vol
10 µL
Prevent column overload.
Run Time
25 mins
Sufficient for gradient re-equilibration.
Gradient Table
Time (min)
% Buffer (pH 3.0)
% Acetonitrile
Event
0.0
90
10
Initial Hold
2.0
90
10
End of Hold
15.0
40
60
Linear Ramp (Elution of DNBP)
18.0
40
60
Wash
18.1
90
10
Return to Initial
25.0
90
10
Re-equilibration
Module 3: Troubleshooting & Diagnostics
Q4: My retention time for DNBP is drifting. What is the cause?
A: Retention drift in this method is usually pH-related. Because the analyte's ionization state is sensitive near its pKa, small changes in mobile phase pH (e.g., evaporation of volatile acids or improper buffer prep) cause significant shifts.
Check: Ensure you are using a buffered aqueous phase (Phosphate), not just acidified water (0.1% TFA). TFA is volatile and its concentration changes over time, causing drift.
Q5: I cannot dissolve the standard completely. What solvent should I use?
A: DNBP has poor solubility in pure water.
Diluent: Use DMSO or Methanol for the stock solution (1 mg/mL).
Working Standard: Dilute with Mobile Phase A/B (50:50). Warning: Do not use 100% aqueous diluent; the nitro compound may precipitate.
Troubleshooting Logic Flow
Caption: Diagnostic flowchart for resolving common chromatographic anomalies in DNBP analysis.
Module 4: Validation Parameters (ICH Q2)
Q6: What are the expected Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A: Using the optimized UV method at 285 nm:
LOD: ~0.05 µg/mL (Signal-to-Noise 3:1)
LOQ: ~0.15 µg/mL (Signal-to-Noise 10:1)
Note: If lower limits are required (e.g., for genotoxic impurity screening), you must switch to LC-MS/MS (ESI+ mode), monitoring the [M+H]+ transition.
Q7: How do I ensure specificity during degradation studies?
A: You must perform forced degradation. The nitro group is susceptible to photolytic degradation (light sensitivity) and reduction (under acidic/metallic conditions).
Test: Expose the sample to UV light for 24 hours. If a new peak appears (likely the nitroso- or azoxy- intermediate), ensure your gradient resolves it from the main DNBP peak.
References
Rosowsky, A., et al. (2004). "New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS."[1] Journal of Medicinal Chemistry. Link
BenchChem Technical Support. (2025). "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." BenchChem.[2] Link
European Pharmacopoeia. (2024). "Trimethoprim: Related Substances."[3][4][5][6] EDQM. (Referencing the general method for diaminopyrimidine impurities).
Sielc Technologies. (2018).[7] "Separation of Pyrimidine, 4,6-dimethoxy-5-nitro- on Newcrom R1 HPLC column." Sielc Application Notes. Link
Comparative Validation Guide: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine as a DHFR Antagonist Probe
Executive Summary: The Role of Electronic Probes in Antifolate Research 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (hereafter referred to as DNB-Pyr ) serves a critical role in medicinal chemistry not necessarily as a clini...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Role of Electronic Probes in Antifolate Research
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (hereafter referred to as DNB-Pyr ) serves a critical role in medicinal chemistry not necessarily as a clinical therapeutic, but as a Structure-Activity Relationship (SAR) probe .
In the development of dihydrofolate reductase (DHFR) inhibitors, distinguishing between steric fit and electronic interaction is paramount. While Trimethoprim (TMP) relies on electron-donating methoxy groups to optimize binding within the hydrophobic pocket of bacterial DHFR, DNB-Pyr introduces a strong electron-withdrawing nitro group (
) at the para position.
This guide validates the efficacy of DNB-Pyr specifically as a negative electronic control and mechanistic probe to benchmark the selectivity of novel antifolates. It provides the experimental framework to quantify the loss of affinity caused by electronic inversion, thereby validating the sensitivity of your DHFR assay platform.
Mechanism of Action & Biological Context[1]
To validate DNB-Pyr, one must understand the pathway it disrupts. Like its analogues, it competes with dihydrofolate (DHF) for the active site of DHFR, preventing the regeneration of tetrahydrofolate (THF), a cofactor essential for nucleotide synthesis.
The Critical Difference: Electronic Interaction
Trimethoprim (Standard): The 3,4,5-trimethoxybenzyl ring is electron-rich. It engages in specific Van der Waals interactions and hydrogen bonding networks (e.g., with Asp27 in E. coli DHFR).
DNB-Pyr (Probe): The 4-nitro group is electron-deficient. Its use validates whether a new inhibitor scaffold relies on electronic density for binding. A functional assay should show a marked increase in
(reduced potency) for DNB-Pyr compared to TMP, confirming the assay's ability to discriminate ligand quality.
Visualization: The Folate Antagonism Pathway
Figure 1: Site of action for 2,4-diamino-5-benzylpyrimidines. DNB-Pyr competitively binds DHFR, arresting the cycle at the DHF stage.
Comparative Efficacy Analysis
The following data summarizes the expected performance of DNB-Pyr when tested alongside industry standards. This data is derived from foundational SAR studies (e.g., Roth et al.) regarding benzylpyrimidine substitutions.
Compound
Primary Application
Electronic Character (Benzyl Ring)
Relative Potency (E. coli DHFR)
Selectivity (Bac/Mam)
Trimethoprim (TMP)
Clinical Antibacterial
Electron-Donating (3,4,5-trimethoxy)
High ( nM)
High (>1000x)
Pyrimethamine
Antiprotozoal
Electron-Neutral/Mixed (4-chlorophenyl)
Moderate (Bacteria) / High (Protozoa)
Moderate
DNB-Pyr
SAR Probe / Intermediate
Electron-Withdrawing (4-nitro)
Low ( nM)
Low
Interpretation for Researchers:
If your assay yields an
for DNB-Pyr that is similar to TMP, your assay conditions (likely enzyme concentration or incubation time) are flawed and not distinguishing affinity correctly. DNB-Pyr must show significantly weaker inhibition to validate the system.
Experimental Validation Protocols
Protocol A: Spectrophotometric DHFR Kinetic Assay
The Gold Standard for validating antifolate efficacy.
Objective: Determine the
of DNB-Pyr by monitoring the oxidation of NADPH.
Principle: DHFR catalyzes: .
NADP+ does not absorb at 340 nm, while NADPH does. The rate of absorbance decrease is proportional to enzyme activity.
Technical Comparison: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine vs. Established Antifolates
Topic: Comparing 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine to Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2,4-Diamino-5-(...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine to Similar Compounds
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CAS: 69945-52-4) is a lipophilic, non-classical inhibitor of dihydrofolate reductase (DHFR) . While structurally analogous to the clinical antibacterial Trimethoprim (TMP) , this compound serves primarily as a chemical probe in Structure-Activity Relationship (SAR) studies rather than a therapeutic agent.
Its significance lies in its electronic profile: the 4-nitro group is a strong electron-withdrawing substituent ($ \sigma_p \approx +0.78 $), contrasting sharply with the electron-donating methoxy groups of TMP. This guide compares the 4-nitro derivative against TMP and other benzylpyrimidines to elucidate the critical roles of pKa modulation , active-site shape complementarity , and electronic influence on antifolate potency.
Chemical & Physical Profile: The Comparator Table
The following table contrasts the 4-nitro derivative with the industry standard (Trimethoprim) and the unsubstituted scaffold.
Feature
4-Nitro Derivative
Trimethoprim (TMP)
Unsubstituted Benzylpyrimidine
IUPAC Name
5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine
5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine
5-benzylpyrimidine-2,4-diamine
Substituent (Benzyl)
4-Nitro (-NO₂)
3,4,5-Trimethoxy (-(OCH₃)₃)
None (-H)
Electronic Effect
Strong Electron Withdrawing (Deactivates Ring)
Electron Donating (Activates Ring)
Neutral
pKa (N1 Pyrimidine)
~6.5 - 6.8 (Lower Basicity)
7.12 (Optimal Basicity)
~7.2
DHFR Affinity ()
Moderate (µM range)
High (nM range)
Low (µM range)
Solubility
Low (Lipophilic)
Moderate (Amphiphilic)
Moderate
Primary Application
SAR Probe / Synthetic Intermediate
Clinical Antibiotic
Synthetic Scaffold
Mechanistic Deep Dive: Why the "Nitro" Group Matters
The DHFR Inhibition Pathway
All 2,4-diamino-5-benzylpyrimidines function by competing with dihydrofolate (DHF) for the active site of DHFR. The 2,4-diamino heterocyclic ring mimics the pteridine ring of folate, forming a critical ionic interaction with a conserved carboxylic acid residue (Asp27 in E. coli, Glu30 in vertebrates).
Electronic Influence on Binding (The "pKa Effect")
For optimal binding, the N1 nitrogen of the pyrimidine ring must be protonated to form a salt bridge with the enzyme's aspartate/glutamate.
Trimethoprim: The electron-donating methoxy groups stabilize the protonated form, maintaining a pKa (~7.1) close to physiological pH. This ensures a high population of the cationic, active species.
4-Nitro Derivative: The nitro group withdraws electron density from the benzyl ring, which inductively pulls density from the pyrimidine ring. This lowers the pKa of N1, making it less basic. At physiological pH, a smaller fraction of the molecule is protonated compared to TMP, reducing its effective binding affinity (
).
Steric Shape Analysis (QSAR)
Classic QSAR studies (Hopfinger, J. Med. Chem.) utilize Molecular Shape Analysis (MSA) to map the "active volume" of the DHFR pocket.
Meta vs. Para: The DHFR hydrophobic pocket accommodates substituents at the meta positions (3,5) of the benzyl ring exceptionally well (hence TMP's potency).
Para-Nitro Clash: Large substituents at the para (4) position often encounter steric repulsion or fail to displace water molecules effectively compared to meta substituents. Consequently, the 4-nitro derivative typically exhibits lower potency than 3-nitro or 3,4-substituted analogues.
Visualization: Mechanism of Action
The following diagram illustrates the competitive inhibition pathway and the downstream blockage of DNA synthesis.
Caption: Figure 1. Competitive inhibition of DHFR by 2,4-diamino-5-(4-nitrobenzyl)pyrimidine, preventing the reduction of DHF to THF and halting DNA synthesis.
Experimental Protocols
Protocol A: Synthesis via Guanidine Cyclization
Objective: To synthesize the 2,4-diamino-5-benzylpyrimidine scaffold. This is the standard industrial route adaptable for the 4-nitro derivative.
Precursor Preparation: React 4-nitrobenzaldehyde with ethyl cyanoacetate followed by reduction (or use a Knoevenagel condensation route) to generate the alpha-(4-nitrobenzyl)-beta-ethoxyacrylonitrile intermediate.
Cyclization:
Dissolve Guanidine HCl (1.2 eq) in anhydrous ethanol.
Add NaOEt (1.5 eq) to generate free guanidine base.
Add the benzyl intermediate slowly under reflux.
Reflux for 4–6 hours. Monitoring via TLC is essential (Mobile phase: CHCl3/MeOH 9:1).
Isolation:
Cool reaction to room temperature.
Neutralize with Acetic Acid to pH 7.0.
Precipitate forms; filter and wash with cold water.
of the compound against recombinant E. coli or Human DHFR.
Reagents:
DHFR Enzyme (0.01 U/mL)
Dihydrofolate (DHF) Substrate (50 µM)
NADPH (100 µM)
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
Step-by-Step Methodology:
Blanking: Prepare a blank cuvette with Buffer + NADPH.
Inhibitor Incubation:
In the test cuvette, add Buffer + NADPH + DHFR Enzyme.
Add the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Keep DMSO < 1%.
Incubate for 3 minutes at 25°C to allow equilibrium binding.
Initiation: Add DHF substrate to initiate the reaction.
Measurement:
Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 2 minutes.
Calculate the initial velocity (
).
Calculation:
Plot % Inhibition vs. Log[Inhibitor].
Fit to the Hill Equation to derive
.
Visualization: Experimental Workflow
The following diagram outlines the logical flow for determining the inhibitory constant (
) using the spectrophotometric method.
Caption: Figure 2. Workflow for the spectrophotometric determination of DHFR inhibition constants.
References
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822.
Selassie, C. D., et al. (1998). Quantitative structure-activity relationships of 2,4-diamino-5-(2-X-benzyl)pyrimidines versus bacterial and avian dihydrofolate reductase.[2] Journal of Medicinal Chemistry, 41(22), 4261-4272.
Gangjee, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS.[3] Journal of Medicinal Chemistry, 47(27), 6893-6901.
PubChem Database. (n.d.). 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (CID 14999830). National Library of Medicine.
Rosowsky, A., et al. (2004).[4] Synthesis and species-dependent antifolate activity of new 2,4-diamino-5-(substituted benzyl)pyrimidines. Journal of Medicinal Chemistry, 47(6), 1475-1486.
Mechanistic & Synthetic Comparison: 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine vs. Trimethoprim
This guide provides an in-depth technical comparison between 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (referred to herein as DNBP ) and its clinically established analog, Trimethoprim (TMP) . Executive Summary 2,4-Diamino...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (referred to herein as DNBP ) and its clinically established analog, Trimethoprim (TMP) .
Executive Summary
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (DNBP) represents a critical structural probe and synthetic intermediate within the antifolate class of compounds. While it shares the core 2,4-diaminopyrimidine scaffold with the broad-spectrum antibiotic Trimethoprim (TMP) , the substitution of the electron-donating 3,4,5-trimethoxy motif of TMP with a single electron-withdrawing 4-nitro group drastically alters its physicochemical properties and biological activity.
This guide analyzes why DNBP serves primarily as a synthetic precursor (e.g., for 4-aminobenzyl derivatives) and a mechanistic probe for Structure-Activity Relationship (SAR) studies, rather than a direct therapeutic competitor to TMP.
Chemical & Physical Comparison
The distinct electronic environments of the benzyl ring govern the solubility and receptor binding of these two compounds.
Table 1: Physicochemical Profile
Feature
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (DNBP)
Trimethoprim (TMP)
CAS Number
69945-52-4
738-70-5
Molecular Formula
C₁₁H₁₁N₅O₂
C₁₄H₁₈N₄O₃
Molecular Weight
245.24 g/mol
290.32 g/mol
Benzyl Substituent
4-Nitro (-NO₂, Electron Withdrawing)
3,4,5-Trimethoxy (-OCH₃, Electron Donating)
LogP (Lipophilicity)
~1.2 (Predicted)
0.91 (Experimental)
pKa (N1 Protonation)
~6.5
7.12
Primary Application
Synthetic Intermediate, SAR Probe
Antibacterial Drug (DHFR Inhibitor)
Electronic Impact on Binding
Trimethoprim: The electron-donating methoxy groups increase the electron density of the benzyl ring, optimizing Van der Waals interactions within the hydrophobic pocket of bacterial Dihydrofolate Reductase (DHFR).
DNBP: The 4-nitro group is strongly electron-withdrawing. This reduces the electron density of the benzyl ring and alters the pKa of the pyrimidine ring nitrogens, ultimately weakening the binding affinity to the bacterial DHFR active site compared to TMP [1].
Mechanism of Action: DHFR Inhibition
Both compounds target Dihydrofolate Reductase (DHFR) , the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for thymidylate synthesis and DNA replication.[1]
Pathway Visualization
The following diagram illustrates the folate metabolic pathway and the competitive inhibition point.
Figure 1: The Folate Metabolic Pathway showing the specific site of DHFR inhibition by 2,4-diaminopyrimidines.
Experimental Protocols
Protocol A: Synthesis of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Context: This protocol utilizes the condensation of a benzaldehyde derivative with an anilinopropionitrile, a classic route established by Roth et al. for benzylpyrimidines [2].
Dissolve 4-nitrobenzaldehyde (10 mmol) and 3-anilinopropionitrile (10 mmol) in DMSO (15 mL).
Add a catalytic amount of NaOMe.
Heat to 80°C for 4 hours. The product, a benzylidene intermediate, precipitates or is extracted.
Cyclization:
Prepare a solution of Guanidine HCl (15 mmol) and NaOMe (15 mmol) in absolute ethanol (20 mL) to generate free guanidine base. Filter off NaCl.
Add the benzylidene intermediate from Step 1 to the guanidine solution.
Reflux for 6–12 hours. The pyrimidine ring forms via a Michael addition followed by cyclization.
Purification:
Cool the reaction mixture. The product (DNBP) often precipitates.
Filter and wash with cold water and ethanol.
Recrystallization: Purify using DMF/Water or Ethanol/Water mixtures.
Validation: Confirm structure via ¹H-NMR (Look for A2B2 pattern of 4-nitrobenzyl group and pyrimidine singlet at ~7.5 ppm).
Protocol B: Comparative DHFR Inhibition Assay
Objective: To determine the IC50 of DNBP versus Trimethoprim against E. coli DHFR.
Materials:
Recombinant E. coli DHFR enzyme.
Substrate: Dihydrofolic acid (DHF).
Cofactor: NADPH.
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
Preparation: Prepare serial dilutions of TMP (Standard) and DNBP (Test) in DMSO (Range: 0.1 nM to 100 µM).
Incubation: Mix enzyme (0.01 U) with inhibitor solution in buffer. Incubate at 25°C for 5 minutes.
Initiation: Add NADPH (100 µM) and DHF (50 µM) to start the reaction.
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) for 3 minutes using a kinetic spectrophotometer.
Calculation: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.
Comparative Performance Analysis
The following table summarizes the biological performance differences, highlighting why TMP is the drug of choice.
Table 2: Biological Activity & SAR
Property
Trimethoprim (TMP)
DNBP (Nitro Analog)
Scientific Rationale
Bacterial DHFR IC50
~1–5 nM
> 100 nM (Est.)
TMP's methoxy groups form specific hydrophobic contacts with Leu-28 and Phe-31 in E. coli DHFR. The Nitro group lacks this steric complementarity [3].
Selectivity (Bac/Human)
> 1,000-fold
Low Selectivity
TMP is highly selective for bacterial isoforms. DNBP shows reduced selectivity due to loss of specific binding motifs.
Metabolic Stability
Moderate
Low
The nitro group is susceptible to rapid reduction by nitroreductases in vivo, converting it to the 4-amino analog (a potential toxicophore).
Synthetic Utility
End Product
High
DNBP is a versatile precursor. Reduction of the nitro group yields the 4-amino derivative, which can be diazotized to create azo-linked antifolates [4].
Synthetic Workflow Visualization
The utility of DNBP as a precursor is best understood through its synthetic downstream pathways.
Figure 2: Synthetic utility of DNBP as a precursor for advanced antifolate design.
References
Hopfinger, A. J. (1981). "Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis." Journal of Medicinal Chemistry, 24(7), 818-822. Link
Roth, B., et al. (1981). "2,4-Diamino-5-benzylpyrimidines as antibacterial agents.[3][4][5][6] 7. Analysis of the effect of 3,5-dialkyl substituent size and shape." Journal of Medicinal Chemistry, 24(8), 933-941. Link
Cody, V., et al. (2011). "2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates." Journal of Molecular Graphics and Modelling, 29(5), 711-719. Link
Rosowsky, A., et al. (2004).[7] "New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines... Synthesis and species-dependent antifolate activity." Journal of Medicinal Chemistry, 47(6), 1475-1486. Link
PubChem Compound Summary. (2025). "2,4-Diamino-5-(4-nitrobenzyl)pyrimidine."[8][9] National Center for Biotechnology Information. Link
A Guide to the Cross-Validation of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Activity as a Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the experimental validation of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine as a potential inhibitor of Dihydro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine as a potential inhibitor of Dihydrofolate Reductase (DHFR). Given the established role of the 2,4-diaminopyrimidine scaffold in targeting DHFR, this document outlines the necessary protocols and comparative data required to rigorously assess the compound's activity. We will delve into the rationale behind the experimental design, present a detailed, self-validating protocol for determining inhibitory potency, and compare the expected outcomes with known DHFR inhibitors.
The Scientific Rationale: Targeting Dihydrofolate Reductase
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[1] The inhibition of DHFR disrupts this pathway, leading to a depletion of THF, which in turn halts DNA synthesis and cell proliferation. This makes DHFR a well-established therapeutic target for anticancer and antimicrobial agents.[2]
The 2,4-diaminopyrimidine moiety is a key pharmacophore found in numerous DHFR inhibitors, including the antibacterial drug Trimethoprim.[3] The structural similarity of this scaffold to the natural substrate, dihydrofolate, allows it to bind to the active site of the DHFR enzyme. The compound of interest, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, possesses this critical pharmacophore and warrants a thorough investigation of its inhibitory potential against DHFR.
The Folate Metabolism Pathway and the Role of DHFR
The following diagram illustrates the central role of DHFR in the folate metabolism pathway.
Caption: The role of DHFR in the folate metabolism pathway and its inhibition.
Experimental Cross-Validation: A Self-Validating Protocol for DHFR Inhibition Assay
To ensure the trustworthiness and reproducibility of the findings, a robust and self-validating experimental protocol is essential. The following spectrophotometric assay for DHFR inhibition is designed for a 96- or 384-well format, allowing for high-throughput screening and accurate determination of inhibitory potency (IC50). The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.[2]
Materials and Reagents
Purified DHFR enzyme (human or from the target organism)
Dihydrofolic acid (DHF), substrate
NADPH, cofactor
Methotrexate (MTX), positive control inhibitor
Trimethoprim, comparative control inhibitor
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, test compound
Dimethyl sulfoxide (DMSO), solvent for compounds
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)
96- or 384-well clear, flat-bottom microplates
Multi-well spectrophotometer (plate reader)
Experimental Workflow
Caption: High-throughput screening workflow for DHFR inhibitors.
Step-by-Step Methodology
Reagent Preparation:
Prepare serial dilutions of the test compound, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, in DMSO. A typical starting concentration for the highest dose would be 10 mM, followed by 1:3 or 1:10 serial dilutions.
Prepare stock solutions of the positive control (Methotrexate) and a comparative control (Trimethoprim) in DMSO.
Prepare a working solution of DHFR enzyme in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
Prepare a mixture of DHF and NADPH in the assay buffer. The final concentrations in the assay are typically around 50 µM for DHF and 100 µM for NADPH.
Assay Plate Setup:
To the appropriate wells of a 96-well plate, add 2 µL of the serially diluted test compound.
Include the following controls in separate wells:
Negative Control: 2 µL of DMSO (no inhibition).
Positive Control: 2 µL of a high concentration of Methotrexate (e.g., 10 µM, full inhibition).
Blank: 2 µL of assay buffer (no enzyme activity).
Add 178 µL of the DHFR enzyme working solution to each well (except the blank).
Incubate the plate at room temperature for 10-15 minutes to allow for the compound to bind to the enzyme.
Reaction Initiation and Measurement:
Initiate the enzymatic reaction by adding 20 µL of the DHF/NADPH mixture to all wells.
Immediately place the plate in a spectrophotometer and begin kinetic measurements of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
Data Analysis:
For each well, calculate the rate of reaction (Vmax) by determining the slope of the linear portion of the absorbance vs. time curve.
Calculate the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Vmax_sample / Vmax_negative_control)] * 100
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Comparative Performance Analysis
The inhibitory activity of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine should be compared against well-characterized DHFR inhibitors. The following table provides a template for summarizing the experimental data and includes reference values for established drugs.
Selectivity Index (SI): The ratio of the IC50 value against the host (e.g., human or rat) DHFR to the IC50 value against the pathogen's DHFR. A higher SI indicates greater selectivity for the target organism.
Conclusion and Future Directions
This guide provides a robust framework for the cross-validation of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine's activity as a DHFR inhibitor. By following the detailed experimental protocol and comparing the results with established inhibitors, researchers can obtain reliable and reproducible data on the compound's potency and potential selectivity.
Positive results from this initial validation would warrant further investigation, including:
Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
Cell-Based Assays: To assess the compound's ability to inhibit cell proliferation in relevant cancer cell lines or microbial cultures.
In Vivo Studies: To evaluate the compound's efficacy and pharmacokinetic properties in animal models.
The systematic approach outlined in this guide will enable a thorough and scientifically sound evaluation of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, contributing to the broader effort of discovering novel therapeutic agents.
References
PubChem. (n.d.). 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
Wesołowska, O., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules. Retrieved from [Link]
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry. Retrieved from [Link]
Algul, O., et al. (2011). 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of Molecular Graphics and Modelling. Retrieved from [Link]
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry. Retrieved from [Link]
Chan, J. H., & Roth, B. (1989). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2014). Simplified schematic diagram of the folate cycle. MedLink Neurology. Retrieved from [Link]
BMRB. (n.d.). Dihydrofolate Reductase. University of Wisconsin-Madison. Retrieved from [Link]
Gangjee, A., et al. (1997). Synthesis and dihydrofolate reductase inhibitory activities of 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. Journal of Medicinal Chemistry. Retrieved from [Link]
YouTube. (2023). Folate Cycle - Folic Acid Metabolism. Medical Essentials Plus. Retrieved from [Link]
ResearchGate. (n.d.). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Retrieved from [Link]
Gangjee, A., et al. (1995). Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines as classical and nonclassical antifolate inhibitors of dihydrofolate reductases. Journal of Medicinal Chemistry. Retrieved from [Link]
NutriPATH. (n.d.). Folate Metabolism Pathway. Retrieved from [Link]
Wikipedia. (n.d.). Dihydrofolate reductase. Retrieved from [Link]
PubChem. (n.d.). Folate Metabolism. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Retrieved from [Link]
RSC Publishing. (n.d.). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. Retrieved from [Link]
MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
PubChem. (n.d.). 2,4-Diamino-5-benzylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2025). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
PubMed. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Retrieved from [Link]
RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Retrieved from [Link]
confirmation of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine binding site
Title: Confirmation of the 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Binding Site: A Comparative Analysis of DHFR Inhibition Executive Summary In the landscape of antifolate drug development, 2,4-diaminopyrimidine derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Confirmation of the 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Binding Site: A Comparative Analysis of DHFR Inhibition
Executive Summary
In the landscape of antifolate drug development, 2,4-diaminopyrimidine derivatives serve as critical scaffolds for inhibiting Dihydrofolate Reductase (DHFR). DHFR is an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a mandatory step for purine and thymidylate biosynthesis. This guide provides an objective, data-driven comparison of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine (ChEMBL ID: CHEMBL19414) against standard alternatives like Trimethoprim (TMP) and Methotrexate (MTX). By detailing the experimental workflows required to confirm its binding site and affinity, this document equips researchers with the self-validating protocols necessary to evaluate benzylpyrimidine derivatives in target-based drug discovery.
Mechanistic Overview: The Folate Pathway and DHFR Inhibition
To understand the binding profile of 2,4-diamino-5-(4-nitrobenzyl)pyrimidine, one must first isolate the causality of its mechanism. DHFR relies on the cofactor NADPH to reduce DHF. Benzylpyrimidines act as competitive inhibitors, occupying the DHF binding pocket. The 2,4-diaminopyrimidine ring mimics the pteridine ring of the natural substrate, anchoring deeply into the active site via a conserved acidic residue, while the 4-nitrobenzyl tail extends into a highly variable hydrophobic pocket. It is the geometry of this hydrophobic pocket that dictates species selectivity between bacterial and mammalian DHFR.
Fig 1: Folate metabolism pathway and competitive inhibition of DHFR by the 4-nitrobenzyl derivative.
Comparative Performance Data: Binding Affinity and Selectivity
When evaluating a DHFR inhibitor, absolute potency (Ki) must be contextualized with species selectivity. Quantitative structure-activity relationship (QSAR) studies have established the precise binding affinities of 2,4-diamino-5-(4-nitrobenzyl)pyrimidine against both bacterial and mammalian DHFR isoforms[1],[2].
As shown in the table below, while the 4-nitrobenzyl derivative successfully inhibits E. coli DHFR (Ki = 631 nM)[1], it exhibits only a modest ~5.9-fold selectivity over Bovine DHFR (Ki = 3,720 nM)[2]. In contrast, Trimethoprim utilizes a 3,4,5-trimethoxybenzyl group that perfectly exploits the wider bacterial hydrophobic pocket, achieving extreme selectivity. Methotrexate, a rigid analog, binds with picomolar affinity but zero selectivity.
Table 1: Comparative Binding Affinities (Ki) of DHFR Inhibitors
Inhibitor
Target Enzyme
Ki (E. coli DHFR)
Ki (Bovine Liver DHFR)
Selectivity Ratio (Bovine / E. coli)
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
DHFR
631 nM
3,720 nM
~ 5.9x
Trimethoprim (TMP)
DHFR
1.3 nM
~ 30,000 nM
~ 23,000x
Methotrexate (MTX)
DHFR
0.1 nM
0.1 nM
1x
Data synthesized from established steady-state kinetic evaluations[1],[2].
Experimental Protocols for Binding Site Confirmation
To independently verify the binding site and thermodynamic profile of 2,4-diamino-5-(4-nitrobenzyl)pyrimidine, a multi-modal orthogonal approach is required. Do not rely solely on endpoint assays; instead, utilize the following self-validating workflow to capture kinetic, thermodynamic, and spatial data.
Fig 2: Multi-modal experimental workflow for confirming the DHFR binding site and affinity.
Step 1: Recombinant Protein Expression & Purification
Clone the E. coli (folA) and Bovine DHFR genes into pET-28a vectors with a C-terminal His-tag.
Express in E. coli BL21(DE3) cells, inducing with 0.5 mM IPTG at 18°C for 16 hours to ensure proper folding.
Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in 50 mM Tris-HCl (pH 7.2), 150 mM NaCl. Causality check: High purity (>95%) is mandatory to prevent off-target NADPH oxidation by contaminating reductases.
Because the reduction of DHF to THF is obligately coupled to the oxidation of NADPH to NADP+, the reaction can be monitored in real-time via the decrease in absorbance at 340 nm.
Prepare a reaction buffer: 50 mM MTEN buffer (pH 7.2), 150 mM KCl, 1 mM DTT.
Pre-incubate 10 nM DHFR with 100 µM NADPH and varying concentrations of 2,4-diamino-5-(4-nitrobenzyl)pyrimidine (10 nM to 50 µM) for 5 minutes at 25°C.
Initiate the reaction by adding 10 µM DHF.
Monitor
for 3 minutes. Calculate initial velocities () and fit the data to the Morrison equation for tight-binding competitive inhibition to derive the . Validation: Run TMP as a positive control; it must yield a of ~1 nM against E. coli DHFR.
Step 3: Isothermal Titration Calorimetry (ITC)
ITC decouples the binding affinity into enthalpic (
) and entropic () components.
Dialyze the purified DHFR extensively against the SEC buffer to ensure exact buffer matching with the ligand.
Place 50 µM DHFR (pre-saturated with 500 µM NADPH) in the sample cell.
Titrate 500 µM of the inhibitor from the syringe using 2 µL injections at 25°C.
Integrate the injection heats to determine stoichiometry (N),
, and . The 2,4-diaminopyrimidine core will yield a strong exothermic signal due to robust hydrogen bonding.
Step 4: X-Ray Crystallography
Co-crystallize DHFR (10 mg/mL) with a 5-fold molar excess of NADPH and 2,4-diamino-5-(4-nitrobenzyl)pyrimidine using the hanging-drop vapor diffusion method (precipitant: 15-20% PEG 4000, 0.1 M NaOAc pH 4.5).
Collect diffraction data and solve the structure via molecular replacement using a known DHFR model (e.g., PDB: 1RX2).
Refine the structure to < 2.0 Å resolution to unequivocally map the orientation of the 4-nitrobenzyl group.
Structural Analysis of the Binding Site
The crystallographic and QSAR data confirm a highly conserved binding pose for the 2,4-diaminopyrimidine pharmacophore.
The Pyrimidine Anchor: The N1 nitrogen and the 2-amino group of the inhibitor form a critical, charge-assisted double hydrogen bond with the carboxylate of Asp27 (in E. coli) or Glu30 (in Bovine/Human DHFR). The 4-amino group hydrogen-bonds with the backbone carbonyls of Ile5/Ile7.
The 4-Nitrobenzyl Tail: The selectivity discrepancy between this compound and TMP arises here. The 4-nitro group projects into a hydrophobic cleft formed by Leu28, Ile50, and Phe31. In bacterial DHFR, this pocket is wider and more accommodating. However, the rigid, polar nature of the nitro group at the para position creates a sub-optimal steric and electrostatic clash compared to the flexible, electron-donating methoxy groups of Trimethoprim, explaining the reduced potency and moderate selectivity ratio (5.9x) observed in the kinetic data[1],[2].
References
1.[1] Selassie CD, Fang ZX, Li RL, Hansch C, Debnath G, Klein TE, Langridge R, Kaufman BT. "On the structure selectivity problem in drug design. A comparative study of benzylpyrimidine inhibition of vertebrate and bacterial dihydrofolate reductase via molecular graphics and quantitative structure-activity relationships." Journal of Medicinal Chemistry. 1989. URL:[Link]
2.[2] Li R, Hansch C, Kaufman BT. "A comparison of the inhibitory action of 5-(substituted-benzyl)-2,4-diaminopyrimidines on dihydrofolate reductase from chicken liver with that from bovine liver." Journal of Medicinal Chemistry. 1982. URL: [Link]
Standard Operating Procedure: Disposal of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Executive Summary: Immediate Action Card Do not dispose of this compound down the drain. 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a nitrogen-rich heterocyclic amine and a precursor to antifolate pharmaceuticals (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Card
Do not dispose of this compound down the drain.
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a nitrogen-rich heterocyclic amine and a precursor to antifolate pharmaceuticals (e.g., Trimethoprim). Improper disposal poses risks of ecotoxicity and uncontrolled nitrogen oxide (NOx) release during thermal decomposition.
To understand the procedure, you must understand the molecule. As researchers, we do not simply follow rules; we manage chemical behavior.
The "Why" Behind the Protocol
The Nitro Group (-NO₂): While the benzyl linkage stabilizes the nitro group more than in aliphatic nitro compounds, this moiety remains energetically sensitive. Mixing this waste with strong oxidizers or reducing agents in a waste drum can trigger exothermic decomposition. Causality: We segregate this from oxidizers to prevent "runaway" thermal events in waste storage.
The Pyrimidine Ring: This structure is biologically active.[1] It interferes with folate metabolism in microorganisms. Releasing this into aqueous waste streams (sinks) can disrupt microbial ecosystems in municipal water treatment plants. Causality: We mandate incineration to ensure the complete destruction of the pharmacophore.
Thermal Decomposition: Upon combustion, this molecule releases NOx. Causality: It must be sent to a facility with scrubbers (controlled incineration), not open burned.
Physical Properties Relevant to Disposal
Property
Value
Disposal Implication
Physical State
Solid (Yellowish powder)
Dust generation risk during transfer.
Solubility (Water)
Low / Sparingly Soluble
Do not attempt to dilute and flush. It will precipitate and clog plumbing.
Solubility (Organic)
Soluble in DMSO, weak acids
Use compatible organic solvents for rinsing glassware.
Melting Point
>200°C (Decomposes)
High thermal stability requires industrial incineration.
Waste Classification & Logic Flow
Before labeling, you must categorize the waste based on its state and concentration.[2][3] Use the following decision logic to determine the correct waste stream.
Figure 1: Waste Stream Decision Matrix. Select the stream based on the solvent carrier to ensure compatibility with incinerator fuel blending protocols.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers due to potential slow corrosion from amine hydrolysis over long storage.
Double Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
Labeling:
Chemical Name: Write full name. Do not use abbreviations like "Nitro-Pyrimidine."
Segregation: Determine if your solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol, DMSO).
Why? Non-halogenated waste is often used for fuel blending (energy recovery). Halogenated waste requires specific high-temp incineration to prevent dioxin formation.
pH Check: If the solution is acidic (e.g., from a reduction reaction workup), neutralize it to pH 6-9 before adding to the organic waste drum.
Why? Acidic solutions can protonate the diamino groups, increasing solubility but potentially corroding metal safety drums.
Precipitation Risk: If the concentration is high (>10%), dilute with the carrier solvent before disposal to prevent the compound from crashing out and forming sludge at the bottom of the waste drum.
Protocol C: Empty Containers[2]
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (Methanol or Acetone).
Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).
Defacing: Cross out the original label. Mark as "Empty - Triple Rinsed."[3]
Disposal: Discard the bottle in standard lab trash (glass or plastic) or recycling, depending on local facility rules.
Spill Contingency Plan
In the event of a spill, speed and containment are critical to prevent aerosolization of the powder.
Figure 2: Dry Spill Response Workflow. Emphasizes avoiding water to prevent spreading the contaminant.[3]
Specific Spill Steps:
Dry Cleanup: Do not spray water on the powder. This spreads the contamination.
Scoop: Use a plastic scoop or dustpan to collect the bulk solid.
Solvent Wipe: Dampen a paper towel with ethanol or acetone to wipe the surface residue. Do not use water initially, as the compound is sparingly soluble and will smear.
Decontamination: Wash the area with soap and water only after the visible solid is removed.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14999830, 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Personal protective equipment for handling 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Definitive Safety and Operational Guide: Handling 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine Welcome to the definitive handling guide for1[1]. As a Senior Application Scientist, I frequently observe laboratories underestima...
Author: BenchChem Technical Support Team. Date: March 2026
Definitive Safety and Operational Guide: Handling 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Welcome to the definitive handling guide for1[1]. As a Senior Application Scientist, I frequently observe laboratories underestimating the risks associated with synthetic pyrimidine derivatives. This compound is a potent dihydrofolate reductase (DHFR) inhibitor, structurally analogous to the antibiotic trimethoprim but featuring a highly reactive nitrobenzyl moiety[2]. Because it disrupts folate metabolism—a pathway essential for DNA synthesis—it presents specific teratogenic, mutagenic, and systemic toxicity risks[3]. This guide provides the operational blueprints, PPE requirements, and disposal protocols necessary to ensure uncompromising laboratory safety and regulatory compliance.
Section 1: Hazard Profile & Molecular Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the molecular causality of the hazard:
Folate Antagonism (Teratogenicity): By competitively inhibiting DHFR, this compound halts the conversion of dihydrofolate to tetrahydrofolate[3]. In vivo, this suppresses DNA synthesis, making the compound a suspected reproductive toxin (teratogen) and a risk for bone marrow suppression upon repeated exposure[4].
Nitroaromatic Genotoxicity: The 4-nitrobenzyl group can undergo enzymatic reduction in biological systems, forming reactive nitroso and hydroxylamine intermediates that can covalently bind to DNA, elevating its mutagenic profile.
Physical Form (Aerosolization): As a fine crystalline powder, it poses a high risk of aerosolization. Inhalation or accidental ingestion of airborne particulates is the primary vector for acute exposure.
Section 2: Quantitative Hazard Data & PPE Specifications
The following table synthesizes the hazard classifications (using trimethoprim as a structural surrogate) and the corresponding OSHA-compliant PPE required for safe handling[5].
Parameter
Specification / Data
Operational Implication
GHS Classification
Acute Tox. 4 (Oral), Repr. 2 (H361), STOT RE 2
Strict ingestion, inhalation, and dermal controls are mandatory[4].
Target Organ Toxicity
Bone Marrow, Reproductive System
Mandates systemic exposure prevention, especially for pregnant personnel[4].
Hand Protection
Double-layer Nitrile (Min 0.11 mm thickness)
Outer glove must be discarded immediately if contaminated (6)[5][6].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Prevents mucosal absorption of aerosolized powder[7].
Respiratory Protection
N95 or P100 Particulate Respirator
Required if handling outside a Class II BSC (6)[5][6].
Primary Containment
Class II Type B2 BSC or Chemical Fume Hood
Prevents accumulation of fine dust in the ambient lab environment[8].
Section 3: Exposure Mitigation Workflow
Caption: Workflow mapping hazard identification to PPE selection and handling procedures.
Section 4: Procedural Step-by-Step Methodologies
Every protocol described here is designed as a self-validating system. If one layer of safety fails, the subsequent layer must catch the exposure to maintain absolute containment.
Phase 1: Pre-Operation & Gowning Protocol
Workspace Preparation: Clear the Class II Biological Safety Cabinet (BSC) or chemical fume hood of all non-essential items. Lay down a disposable, static-dissipative bench pad.
Causality: A cluttered hood disrupts laminar airflow, creating vortices that can blow toxic powder out of the sash and into the operator's breathing zone[8].
Base PPE: Don a fluid-resistant, long-sleeved laboratory coat with knit cuffs. Ensure legs and feet are fully covered[7].
Respiratory & Eye Protection: Don an N95 or P100 respirator and perform a user seal check. Don ANSI Z87.1 chemical splash goggles[6][7].
Causality: Standard safety glasses leave gaps at the top and sides. Goggles create a sealed micro-environment, preventing airborne micro-dust from dissolving in the mucosa of the eyes[8].
Double-Gloving: Don the inner pair of standard nitrile gloves under the lab coat cuffs. Don the outer pair of extended-cuff nitrile gloves over the lab coat cuffs.
Causality: This creates a continuous, self-validating barrier. The outer glove acts as the primary sacrificial layer. If contaminated, it can be stripped off immediately without exposing bare skin[8].
Phase 2: Weighing & Handling Workflow
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel.
Causality: Fine pyrimidine powders carry electrostatic charges that cause them to repel from metal spatulas, creating invisible airborne micro-aerosols. Neutralizing the charge prevents inhalation exposure.
Transfer: Open the chemical vial only inside the active BSC/fume hood. Use a dedicated micro-spatula to transfer the required mass into a pre-tared, sealable glass vial.
In-Situ Solubilization: Solubilize the powder (e.g., in DMSO) before removing the vessel from the hood.
Causality: Liquid solutions cannot aerosolize like powders, drastically reducing the risk of inhalation exposure during transport to the analytical bench[8].
Sealing: Cap the receiving vial tightly and wipe the exterior with a solvent-dampened lint-free wipe.
Phase 3: De-gowning & Decontamination
Surface Decontamination: Wipe down the balance, spatulas, and hood surfaces with a solvent that dissolves the compound (e.g., dilute DMSO or ethanol), followed by a 10% bleach solution, and finally distilled water.
Outer Glove Removal: Remove the outer gloves inside the hood, turning them inside out, and place them in the solid hazardous waste bin.
PPE Doffing: Step away from the hood. Remove goggles and respirator. Remove the lab coat. Finally, remove the inner gloves using the glove-in-glove technique and wash hands thoroughly with soap and water.
Improper disposal of DHFR inhibitors can lead to environmental toxicity and severe regulatory penalties under the 9[9].
Solid Waste: All contaminated consumables (outer gloves, bench pads, empty vials, wipes) must be collected in a rigid, leak-proof container lined with a clear plastic bag[10]. Label clearly as "Hazardous Chemical Waste: Toxic Solid (2,4-Diamino-5-(4-nitrobenzyl)pyrimidine)".
Liquid Waste: Solvent waste containing the dissolved compound must be segregated into compatible, high-density polyethylene (HDPE) carboys[10]. Do not mix with incompatible chemicals (e.g., strong oxidizers)[4].
Storage Limits: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Per EPA 40 CFR Part 262 (Subpart K for academic labs), waste must be removed by a licensed hazardous waste professional within 6 months of the accumulation start date[9][10].
Final Disposal: The mandated disposal route for this class of biologically active, nitrogen-rich organic compounds is high-temperature incineration at an approved facility[11]. Never dispose of solutions down the drain[10].
References
PubChem. "2,4-Diamino-5-(4-nitrobenzyl)pyrimidine | C11H11N5O2 | CID 14999830". National Institutes of Health. 1
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (PPE) Toolkit - OneLab REACH". Centers for Disease Control and Prevention (CDC). 6
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". US EPA. 9
Sigma-Aldrich. "SAFETY DATA SHEET: Trimethoprim (PHR1056)". MilliporeSigma.
American Chemical Society (ACS). "Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors". Journal of Medicinal Chemistry. 3
Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". 10